2-Chloro-N-ethylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-8-5-3-4-9-6(7)10-5/h3-4H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIZRQZZERNHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629886 | |
| Record name | 2-Chloro-N-ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86443-51-8 | |
| Record name | 2-Chloro-N-ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Chloro-N-ethylpyrimidin-4-amine" CAS number and properties
An In-Depth Technical Guide to 2-Chloro-N-ethylpyrimidin-4-amine for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its core properties, synthesis, reactivity, and critical role as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, and understanding the nuances of its derivatives is paramount for innovation.[1]
Core Compound Identification and Physicochemical Properties
This compound is a substituted pyrimidine derivative featuring a reactive chlorine atom at the 2-position and an ethylamino group at the 4-position. This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 86443-51-8 | [2] |
| Molecular Formula | C₆H₈ClN₃ | [2] |
| Molecular Weight | 157.6 g/mol | [2] |
| SMILES | CCNC1=NC(=NC=C1)Cl | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the high electrophilicity of the carbon atoms in the pyrimidine ring, which is further enhanced by the presence of two electron-withdrawing nitrogen atoms. The chlorine atoms on a dichloropyrimidine starting material are excellent leaving groups for this transformation.
A common and efficient starting material is 2,4-dichloropyrimidine. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. This regioselectivity allows for a controlled, stepwise substitution.
Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine
This protocol outlines a standard laboratory procedure for the synthesis.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq) and a suitable solvent such as ethanol or acetonitrile.
-
Add a base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Cool the mixture to 0°C in an ice bath.
Step 2: Nucleophilic Addition
-
Slowly add ethylamine (1.0-1.1 eq), either as a solution in the reaction solvent or neat, to the cooled solution. The controlled, slow addition is crucial to manage the exothermic nature of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
Step 3: Monitoring and Work-up
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with water and brine to remove the amine salt and any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound as a synthetic intermediate stems from its two primary reactive sites: the chlorine atom at the C2 position and the secondary amine proton on the ethylamino group.
-
C2 Position Reactivity : The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) through another SNAr reaction. This allows for the introduction of diverse functional groups and the construction of a second point of diversity in a molecule.
-
N-H Reactivity : The proton on the ethylamino group can be deprotonated by a strong base, and the resulting nitrogen can participate in reactions such as acylation, alkylation, or coupling reactions.
This dual reactivity makes the compound an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs. Chlorinated heterocyclic compounds are prevalent in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[3] The pyrimidine core itself is a key feature in many therapeutic agents, including anticancer and anti-inflammatory drugs.[4]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates several hazards.
GHS Hazard Statements: [2]
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H332 : Harmful if inhaled.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[6]
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[5]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator. Avoid breathing dust or vapors.[5]
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C), protected from light.[2][6]
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its defined structure, predictable reactivity at two distinct sites, and role as a precursor to complex heterocyclic compounds make it an essential tool for researchers in drug discovery. Proper understanding of its synthesis, handling, and chemical properties is crucial for leveraging its full potential in the development of novel therapeutic agents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. achmem.com [achmem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. (2-CHLORO-ETHYL)-METHYL-AMINE Safety Data Sheets(SDS) lookchem [lookchem.com]
"2-Chloro-N-ethylpyrimidin-4-amine" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-N-ethylpyrimidin-4-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in medicinal chemistry. The methodologies detailed herein are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final compound.
Strategic Overview: The Importance of Pyrimidine Scaffolds
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound, in particular, serves as a versatile building block for the synthesis of targeted therapeutics, most notably kinase inhibitors, by enabling further functionalization at the C2 position.
The synthetic strategy presented focuses on a regioselective nucleophilic aromatic substitution (SNAr), a robust and widely applicable method for constructing substituted pyrimidines.
Synthesis Pathway: A Regioselective Approach
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine using ethylamine.
The Causality of Regioselectivity
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. In 2,4-dichloropyrimidine, the C4 position is significantly more reactive towards nucleophiles than the C2 position. This enhanced reactivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.[4][5] This inherent electronic preference allows for a highly regioselective mono-substitution, which is critical for avoiding unwanted isomeric byproducts.
Synthetic Workflow Diagram
The following diagram illustrates the transformation from the starting material, 2,4-dichloropyrimidine, to the final product.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. orientjchem.org [orientjchem.org]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 2-Chloro-N-ethylpyrimidin-4-amine: A Technical Guide to Solubility and Stability Profiling
For Immediate Release
[City, State] – In the intricate world of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's fundamental physicochemical properties is paramount to its successful application. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the solubility and stability of the novel compound, 2-Chloro-N-ethylpyrimidin-4-amine. While specific experimental data for this molecule is not extensively available in the public domain, this document serves as a detailed roadmap, empowering researchers to generate robust and reliable data packages.
Introduction: The Significance of Solubility and Stability
This compound, with its distinct chemical structure, holds potential for various applications, particularly in medicinal chemistry and materials science. However, its journey from a laboratory curiosity to a viable product hinges on two critical attributes: solubility and stability.
-
Solubility dictates how a compound will behave in various solvent systems, a crucial factor for formulation development, reaction kinetics, and bioavailability. Poor solubility can be a significant hurdle in drug development, affecting absorption and efficacy.
-
Stability defines the compound's resilience to degradation under various environmental conditions such as temperature, humidity, light, and pH. An unstable compound can lose its potency, generate toxic byproducts, and have a limited shelf-life.
This guide provides the methodologies to meticulously characterize these properties for this compound, ensuring a solid foundation for further research and development.
Section 1: Unraveling the Solubility Profile
The solubility of a compound is a cornerstone of its pre-formulation studies. The most reliable method for determining thermodynamic solubility is the shake-flask method , which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[1][2]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in various relevant solvents.
Materials and Equipment:
-
This compound (high purity)
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-determined volume of each solvent in separate vials. The excess solid should be visually apparent to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Data Presentation: Summarizing Solubility Data
The obtained solubility data should be presented in a clear and organized manner.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | |||
| PBS (pH 5.0) | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| DMSO | 25 |
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Section 2: Assessing the Stability Profile
Stability testing is a critical component of the characterization of any new chemical entity. It provides insights into how the quality of the substance varies with time under the influence of environmental factors. The following protocols are based on the guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[3][4][5][6]
Experimental Protocol: Comprehensive Stability Study
This protocol outlines a multi-faceted approach to stability testing, encompassing long-term, accelerated, and stress testing conditions.
Materials and Equipment:
-
This compound (from at least three primary batches)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH meter
-
Appropriate analytical instrumentation (e.g., HPLC with a photodiode array detector for purity and degradation product analysis)
-
Container closure system that simulates the proposed packaging for storage and distribution.[3][6]
Step-by-Step Methodology:
-
Long-Term Stability Testing:
-
Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. The choice of condition depends on the climatic zone for which the product is intended.
-
Testing Frequency: Samples should be tested at regular intervals, such as every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][4]
-
Parameters to be Tested: Appearance, assay, degradation products/impurities.
-
-
Accelerated Stability Testing:
-
Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[3][4]
-
Purpose: To predict the long-term stability and to evaluate the effect of short-term excursions outside the label storage conditions.
-
-
Stress Testing:
-
Purpose: To identify potential degradation products and degradation pathways, and to validate the stability-indicating power of the analytical methods.[3]
-
Conditions:
-
Acid/Base Hydrolysis: Expose the compound to a range of pH values (e.g., pH 1.2, neutral, and pH 7-9) at elevated temperatures.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose the compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[3]
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Data Presentation: Summarizing Stability Data
The results of the stability studies should be tabulated to clearly show the trends over time and under different conditions.
Long-Term Stability Data (Example)
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 | - | Conforms | 99.8 | 0.2 |
| 3 | 25°C/60%RH | Conforms | 99.7 | 0.3 |
| 6 | 25°C/60%RH | Conforms | 99.6 | 0.4 |
| 9 | 25°C/60%RH | Conforms | 99.5 | 0.5 |
| 12 | 25°C/60%RH | Conforms | 99.4 | 0.6 |
Stress Testing Results (Example)
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl, 60°C | 24 h | 92.5 | 4.2 | 1.8 |
| 0.1 N NaOH, 60°C | 24 h | 88.1 | 6.5 | 3.1 |
| 3% H₂O₂, RT | 24 h | 95.3 | 2.1 | 1.5 |
| 80°C Dry Heat | 48 h | 98.9 | 0.5 | 0.3 |
| Photostability | ICH Q1B | 99.2 | 0.4 | 0.2 |
Experimental Workflow for Stability Testing
Caption: Workflow for a Comprehensive Stability Study.
Conclusion: Building a Foundation of Knowledge
While this guide does not provide pre-existing data, it presents a robust and scientifically sound framework for researchers to generate the critical solubility and stability data for this compound. By following these detailed protocols, scientists can build a comprehensive understanding of this compound's physicochemical properties, a crucial step in unlocking its full potential in any application. The data generated will be indispensable for informed decision-making in formulation development, process chemistry, and regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]
- 6. database.ich.org [database.ich.org]
The 2-Chloro-N-ethylpyrimidin-4-amine Scaffold: A Keystone for Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-disubstituted pyrimidine framework, and specifically the 2-Chloro-N-ethylpyrimidin-4-amine core, represents a privileged scaffold in modern medicinal chemistry. Its inherent structural features, which allow for targeted modifications at key positions, have propelled the development of a multitude of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, derivatization, and biological applications of this compound and its analogs. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for both synthesis and biological evaluation, and explore the mechanism of action of prominent derivatives, particularly in the realm of kinase inhibition for oncology. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of next-generation targeted therapies.
Introduction: The Strategic Importance of the 2,4-Disubstituted Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely nucleic acids.[1] This inherent biological relevance has made it a focal point for medicinal chemists for decades. The 2,4-disubstituted pyrimidine scaffold, in particular, offers a versatile platform for drug design. The strategic placement of substituents at the 2 and 4 positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
The this compound core is a key intermediate in the synthesis of a wide array of biologically active compounds. The chlorine atom at the 2-position serves as a versatile handle for a variety of nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse chemical moieties. The N-ethylamino group at the 4-position often plays a crucial role in establishing key interactions, such as hydrogen bonds, with the target protein. This guide will explore the synthesis of this pivotal intermediate and its subsequent elaboration into potent therapeutic candidates.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,4-dichloropyrimidine. The rationale behind this approach lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position, allowing for a controlled, stepwise introduction of substituents.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from uracil, a common and inexpensive precursor.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil
This chlorination reaction is a standard procedure for converting hydroxypyrimidines to their corresponding chloro derivatives.[2] Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent suitable for this transformation. The addition of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction and improve yields.
-
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add uracil to an excess of phosphorus oxychloride.
-
If using a catalyst, add a catalytic amount of N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This step involves the regioselective amination of 2,4-dichloropyrimidine with ethylamine. The reaction is typically carried out at low temperatures to favor substitution at the more reactive C4 position.
-
Materials:
-
2,4-Dichloropyrimidine
-
Ethylamine (as a solution in a suitable solvent like ethanol or THF, or as a gas)
-
A suitable solvent such as ethanol, isopropanol, or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of ethylamine (1.0 equivalent) in the same solvent to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
-
Characterization of this compound
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~8.0 (d, 1H, pyrimidine-H), ~6.2 (d, 1H, pyrimidine-H), ~5.5 (br s, 1H, NH), ~3.4 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |
| ¹³C NMR | δ (ppm): ~163, ~161, ~158, ~105, ~38, ~15 |
| Mass Spec (EI) | m/z: ~157 (M⁺), ~159 (M+2)⁺ |
Key Derivatives and Therapeutic Applications
The this compound scaffold is a cornerstone in the development of numerous targeted therapies, most notably in the field of oncology as kinase inhibitors.[7] The versatility of the 2-chloro position allows for the introduction of various aryl and heteroaryl groups, which can occupy the ATP-binding pocket of kinases.
Kinase Inhibitors in Oncology
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Pyrimidine-based molecules are excellent scaffolds for kinase inhibitors as they can mimic the adenine ring of ATP, the natural substrate for kinases.[8]
3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors
Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[8] Derivatives of the 2-aminopyrimidine core have been successfully developed as EGFR inhibitors.
3.1.2. Aurora Kinase and Polo-like Kinase (PLK) Inhibitors
Aurora kinases and PLKs are crucial regulators of mitosis, and their overexpression is common in many cancers. Several potent inhibitors based on the 2,4-diaminopyrimidine scaffold have been developed.
Biological Activity Data
The following table summarizes the inhibitory activity of representative 2,4-disubstituted pyrimidine derivatives against various kinases.
| Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Compound A | EGFR (Wild-Type) | 15 | [8] |
| Compound B | EGFR (L858R/T790M) | 5 | [8] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [9] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [9] |
| BI2536 | PLK1 | 0.83 | [9] |
Biological Evaluation: Experimental Protocols
The biological evaluation of novel this compound derivatives typically involves a tiered approach, starting with in vitro biochemical assays to determine direct target engagement, followed by cell-based assays to assess cellular potency and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to directly inhibit the enzymatic activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Caption: Workflow for an in vitro kinase inhibition assay.
4.1.1. Detailed Protocol (ADP-Glo™ Kinase Assay)
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compound in a suitable buffer (e.g., kinase buffer with DMSO).
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation/Cytotoxicity Assay
These assays determine the effect of a compound on the viability and/or proliferation of cancer cells. The MTT and SRB assays are two commonly used colorimetric methods.
4.2.1. Detailed Protocol (MTT Assay)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Mechanism of Action: How They Work
The primary mechanism of action for many therapeutically relevant this compound derivatives is the competitive inhibition of ATP binding to the kinase domain of the target protein.
Caption: Mechanism of action for pyrimidine-based kinase inhibitors.
The pyrimidine core forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site. The substituents at the 2 and 4 positions extend into different pockets of the ATP-binding site, contributing to the inhibitor's potency and selectivity. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives cancer cell proliferation and survival.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly fruitful starting point for the development of targeted therapies. Its synthetic tractability and the ability to readily introduce chemical diversity have led to the discovery of numerous potent and selective kinase inhibitors with significant clinical impact. The continued exploration of this privileged scaffold, guided by structure-based drug design and a deeper understanding of kinase biology, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs, particularly in the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Strategic Role of 2-Chloro-N-ethylpyrimidin-4-amine as a Pivotal Chemical Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these crucial building blocks, 2-Chloro-N-ethylpyrimidin-4-amine has emerged as a significant intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and critical role of this compound in modern drug discovery, offering field-proven insights for researchers and scientists in the field.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 86443-51-8 | --INVALID-LINK-- |
| Molecular Formula | C₆H₈ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 157.6 g/mol | --INVALID-LINK-- |
| SMILES | CCNC1=NC(=NC=C1)Cl | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow solid (typical) | General knowledge |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | --INVALID-LINK-- |
Synthesis of this compound: A Regioselective Approach
The most common and industrially scalable synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine with ethylamine. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms further activates the ring for substitution.
The Underlying Chemistry: Regioselectivity in Action
The reaction of 2,4-dichloropyrimidine with amines generally favors substitution at the C4 position over the C2 position. This regioselectivity can be rationalized by examining the stability of the Meisenheimer-like intermediates formed during the reaction. Attack at the C4 position allows for the negative charge to be delocalized over both nitrogen atoms of the pyrimidine ring, leading to a more stable intermediate compared to the intermediate formed from attack at the C2 position. However, it is important to note that this selectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.
dot graph "Meisenheimer Intermediates" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext];
} Caption: Stability of Meisenheimer intermediates.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound from 2,4-dichloropyrimidine and ethylamine.
Materials:
-
2,4-Dichloropyrimidine
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)
-
A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
A base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: To the stirred solution, add a base (1.1-1.5 eq), followed by the slow addition of ethylamine (1.0-1.2 eq). The reaction is often exothermic, so cooling in an ice bath may be necessary during the addition.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.
dot graph "Synthesis Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: General workflow for the synthesis of this compound.
The Pivotal Role in Kinase Inhibitor Synthesis
This compound and its analogs are crucial building blocks in the synthesis of a multitude of kinase inhibitors, many of which are at the forefront of cancer therapy. The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, allowing these inhibitors to competitively bind to the ATP-binding site of kinases. The chloro and amine functionalities on the pyrimidine ring provide convenient handles for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
A Gateway to Potent Therapeutics
The 2-chloro substituent is a key reactive site for subsequent nucleophilic substitution or cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups, which can form crucial interactions within the kinase active site. The N-ethyl-4-amino group can also be a site for further derivatization or can participate in hydrogen bonding interactions with the target kinase.
A notable example of a drug class where such intermediates are vital is the tyrosine kinase inhibitors (TKIs). While a direct synthesis of a major drug using this compound is not readily found in public literature, the synthesis of drugs like Bosutinib involves similar 2,4-disubstituted pyrimidine intermediates. The general synthetic strategy often involves a sequential substitution pattern on a dichloropyrimidine core.
dot graph "Kinase_Inhibitor_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: General synthetic route to kinase inhibitors.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Researchers should always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its straightforward, regioselective synthesis and the versatile reactivity of its functional groups make it an invaluable intermediate for the construction of complex and potent kinase inhibitors. A deep understanding of its chemistry, from synthesis to its application in multi-step synthetic campaigns, is crucial for medicinal chemists aiming to develop the next generation of targeted therapies. This guide provides a foundational understanding to empower researchers in their pursuit of innovative and life-saving pharmaceuticals.
An In-depth Technical Guide to the Safe Handling of 2-Chloro-N-ethylpyrimidin-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloro-N-ethylpyrimidin-4-amine (CAS RN: 86443-51-8). As a specialized heterocyclic amine, this compound is a valuable building block in medicinal chemistry and drug development. However, its chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This document is intended to provide the in-depth knowledge required for its safe utilization by trained professionals.
Section 1: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its potential to cause irritation upon contact and its toxicity if ingested or inhaled. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.
The GHS classification for this compound is as follows:
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2) [1]
-
Serious Eye Damage/Eye Irritation (Category 2A) [1]
-
Acute Toxicity, Inhalation (Category 4) [2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
Signal Word: Warning[2]
Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining the necessary preventative, responsive, storage, and disposal measures.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Section 2: Safe Handling and Storage Protocols
Proper handling and storage are critical to minimizing exposure and ensuring the stability of this compound.
2.1 Engineering Controls:
All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for all weighing and solution preparation activities to prevent inhalation of dust or aerosols.[3] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[4][5]
2.2 Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential.[3] The following should be worn at all times when handling the compound:
-
Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3]
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended.[3] Gloves must be inspected for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[3]
-
Respiratory Protection: For weighing and handling of the solid compound, an N95 respirator or higher is recommended, even within a fume hood, to minimize the risk of inhalation.[3]
2.3 Storage:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage conditions are between 2-8°C, under an inert atmosphere, and protected from light.[2] It should be stored away from incompatible materials such as strong oxidizing agents.
Section 3: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
3.1 First-Aid Measures:
-
Inhalation: If inhaled, move the person into fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes.[6][7] Remove all contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]
-
Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately for treatment advice.
3.2 Accidental Release Measures:
In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing dust and prevent it from entering drains. Wear appropriate personal protective equipment, including respiratory protection. For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.
Emergency Response Workflow
References
- 1. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. schc.org [schc.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to 2-Chloro-N-ethylpyrimidin-4-amine: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction
2-Chloro-N-ethylpyrimidin-4-amine is a substituted pyrimidine that has emerged as a critical building block in the synthesis of a variety of biologically active compounds. Its structural motif, featuring a reactive chlorine atom at the 2-position and an ethylamino group at the 4-position of the pyrimidine ring, makes it a versatile intermediate for the construction of more complex molecules, particularly in the realm of medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the specific substitution pattern of this compound allows for selective chemical modifications, rendering it a valuable tool for drug discovery and development professionals.
This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, spectroscopic characterization, and notable applications, with a particular focus on its role in the development of kinase inhibitors. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Synthesis of this compound
The primary route for the synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of a di-chlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms on the pyrimidine ring is the cornerstone of this synthetic strategy.
Underlying Principles of Reactivity
In 2,4-dichloropyrimidine, the chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This is attributed to the greater ability of the nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at the C4 position. This inherent reactivity allows for a controlled, stepwise introduction of substituents.
dot digraph "Synthesis_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];
"2,4-Dichloropyrimidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethylamine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="Meisenheimer Intermediate", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"2,4-Dichloropyrimidine" -> "Intermediate" [label=" + Ethylamine (nucleophilic attack at C4)"]; "Ethylamine" -> "Intermediate"; "Intermediate" -> "Product" [label="Chloride elimination"]; } caption [label="Figure 1: General synthesis pathway for this compound.", fontsize="10", fontname="Arial"];
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established methodologies for similar compounds[1][2].
Materials:
-
2,4-Dichloropyrimidine
-
Ethylamine (as a solution in a suitable solvent, e.g., ethanol or THF, or as a gas)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2,4-dichloropyrimidine in the chosen anhydrous solvent.
-
Addition of Base: Add a stoichiometric equivalent of a tertiary amine base to the reaction mixture. This base will act as a scavenger for the hydrochloric acid generated during the reaction.
-
Nucleophilic Substitution: Cool the reaction mixture in an ice bath. Slowly add a solution of ethylamine to the stirred mixture via the dropping funnel. The reaction is typically exothermic, and maintaining a low temperature helps to control the reaction rate and improve selectivity.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product with high purity.
Chemical Properties and Reactivity
This compound possesses a set of chemical properties that make it a valuable synthetic intermediate. The key to its utility lies in the reactivity of the remaining chlorine atom at the 2-position.
The electron-withdrawing nature of the pyrimidine ring, further enhanced by the presence of the nitrogen atoms, makes the chlorine at the C2 position susceptible to a second nucleophilic aromatic substitution. This allows for the sequential introduction of a different nucleophile at this position, providing a straightforward route to a diverse range of 2,4-disubstituted pyrimidine derivatives.
dot digraph "Reactivity_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];
"Start" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleophile" [label="Nucleophile (Nu-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="2-(Nu)-N-ethylpyrimidin-4-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Product" [label="S(N)Ar at C2"]; "Nucleophile" -> "Product"; } caption [label="Figure 2: Reactivity of this compound.", fontsize="10", fontname="Arial"];
This reactivity is exploited in the synthesis of various pharmaceutical agents, where the pyrimidine core acts as a scaffold to which different functional groups are attached to modulate biological activity[3].
Spectroscopic Characterization
1H NMR Spectroscopy
-
Ethyl Group: An ethyl group (CH2CH3) will exhibit a quartet for the methylene protons (CH2) and a triplet for the methyl protons (CH3). The methylene protons, being closer to the nitrogen atom, will be deshielded and appear further downfield.
-
Pyrimidine Ring Protons: The pyrimidine ring has two protons. The proton at the 5-position will likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also appear as a doublet.
-
Amine Proton: The N-H proton of the ethylamino group will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
13C NMR Spectroscopy
The 13C NMR spectrum is expected to show distinct signals for each of the six carbon atoms in the molecule: two for the ethyl group and four for the pyrimidine ring. The carbon atoms of the pyrimidine ring will have chemical shifts characteristic of a heteroaromatic system.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic N-H stretching vibration is expected in the region of 3200-3400 cm-1.
-
C-H Stretch: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm-1.
-
C=N and C=C Stretching: The pyrimidine ring will show characteristic C=N and C=C stretching vibrations in the fingerprint region (1400-1600 cm-1).
-
C-Cl Stretch: A C-Cl stretching vibration is expected in the lower frequency region of the spectrum.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.
Applications in Drug Discovery and Development
The primary application of this compound and its analogs is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. The 2-amino-4-substituted pyrimidine scaffold is a well-established pharmacophore that can effectively target the ATP-binding site of various kinases.
| Target Kinase | Resulting Drug/Inhibitor Class | Significance |
| ABL, SRC | Imatinib and Dasatinib analogs | Treatment of chronic myeloid leukemia (CML) and other cancers. |
| EGFR | Gefitinib analogs | Treatment of non-small cell lung cancer (NSCLC). |
| ALK | Crizotinib analogs | Treatment of anaplastic lymphoma kinase-positive cancers. |
The synthesis of these complex molecules often involves a nucleophilic substitution reaction where a suitable amine displaces the chlorine atom at the 2-position of a 4-amino-2-chloropyrimidine derivative[3]. The ethylamino group at the 4-position can also play a role in the overall pharmacological profile of the final drug molecule by influencing its solubility, metabolic stability, and binding affinity to the target protein.
Conclusion
This compound is a strategically important chemical entity in modern medicinal chemistry. Its synthesis, predicated on the well-understood principles of nucleophilic aromatic substitution on the pyrimidine ring, is both efficient and scalable. The inherent reactivity of its remaining chlorine atom provides a versatile handle for the construction of a diverse array of complex molecules. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently inferred from the extensive literature on related 2-chloro-4-aminopyrimidines. For researchers and scientists in drug discovery, a thorough understanding of the chemistry of this compound is essential for the rational design and synthesis of next-generation therapeutics, particularly in the ever-evolving landscape of targeted cancer therapy.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of the Pyrimidine Scaffold
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Chloro-N-ethylpyrimidin-4-amine: Applications and Protocols for Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in drug discovery and development, where the construction of complex biaryl and heteroaryl motifs is a daily necessity.[3] Within the vast landscape of heterocyclic chemistry, the pyrimidine core holds a "privileged" status.[4][5][6] Its presence in the fundamental building blocks of life, DNA and RNA, foreshadows its profound bioactivity, making it a cornerstone scaffold in a multitude of approved therapeutics, particularly in oncology and immunology.[7]
This compound is a highly valuable, functionalized building block. The chlorine atom at the 2-position serves as a reactive handle for cross-coupling, while the N-ethyl and amino groups at the 4-position provide crucial points for hydrogen bonding and further structural elaboration. The strategic coupling of this substrate with diverse aryl and heteroaryl boronic acids allows for the rapid generation of compound libraries, enabling the exploration of structure-activity relationships (SAR) for targets such as protein kinases.[8][9] This guide provides a senior scientist's perspective on the mechanistic nuances, critical parameters, and robust experimental protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.
The Reaction Mechanism: A Palladium-Orchestrated Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a finely tuned, three-stage catalytic cycle orchestrated by a palladium(0) complex. While chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts, the electron-deficient nature of the pyrimidine ring sufficiently activates the C-Cl bond for this transformation.[6][10][11]
-
Oxidative Addition : The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is typically the rate-limiting step of the reaction and results in the formation of a Pd(II) complex.[12] The choice of an appropriate ligand is paramount to facilitate this challenging activation of the C-Cl bond.[13]
-
Transmetalation : In this key step, the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻).[1][12][14] This boronate then displaces the halide or another ligand on the Pd(II) complex, bringing the two coupling partners together on the metal center.
-
Reductive Elimination : The final stage involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[1][11] This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Guide to Success
The success of coupling a moderately reactive substrate like this compound is highly dependent on the careful selection and optimization of several key parameters. The data presented below, based on established systems for analogous chloropyrimidines, provides a robust starting point for developing a high-yielding protocol.[8]
| Parameter | Recommendation & Rationale | Typical Range | Source(s) |
| Palladium Source | Pd(PPh₃)₄ is a reliable choice for many pyrimidine couplings. Air-stable precatalysts like Pd(Amphos)₂Cl₂ or systems generated from Pd₂(dba)₃ with a suitable ligand are excellent for challenging couplings. | 0.5 - 5 mol% | [11][15] |
| Ligand | For heteroaryl chlorides, bulky, electron-rich phosphine ligands are often essential to promote efficient oxidative addition and stabilize the catalyst. XPhos, SPhos, or RuPhos are state-of-the-art options. | 1:1 to 2:1 (Ligand:Pd) | [13][16] |
| Base | A moderately strong base is required to form the boronate complex. K₂CO₃ and K₃PO₄ (finely ground) are most common. Cs₂CO₃ can be effective but is more expensive. | 2.0 - 3.0 equiv. | [17][18] |
| Solvent System | A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O (4:1) is a versatile choice. Anhydrous toluene or dioxane can also be effective, particularly with certain catalyst systems. | N/A | [13][19] |
| Boronic Acid | Use a slight excess to drive the reaction to completion. Ensure high purity, as boronic acids can degrade via protodeboronation. | 1.1 - 1.5 equiv. | [13][15] |
| Temperature | Conventional heating requires elevated temperatures. Microwave irradiation can dramatically reduce reaction times and sometimes improve yields. | 80 - 120 °C (Conventional)100 - 150 °C (Microwave) | [11][13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both conventional and microwave-assisted Suzuki-Miyaura coupling of this compound.
Protocol 1: Standard Conditions with Conventional Heating
This protocol is adapted from robust procedures for structurally related heteroaryl chlorides and serves as an excellent starting point for optimization.[9][13][20]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv.)
-
Anhydrous 1,4-Dioxane and Degassed Deionized Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere : Seal the flask with a septum and rubber stopper. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane followed by the degassed water (e.g., for a 1 mmol reaction, use 4 mL of dioxane and 1 mL of water).
-
Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: High-Speed Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields and cleaner reaction profiles in a fraction of the time.[11][15]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.5 - 2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation : To a microwave reaction vial, add this compound, the arylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.
-
Solvent Addition : Add the 1,4-dioxane and water mixture.
-
Reaction : Seal the vial with a cap. Place it in the microwave reactor and heat with stirring at 100-120 °C for 15-30 minutes.
-
Work-up and Purification : After cooling to room temperature, perform the work-up and purification steps as described in Protocol 1.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst; suboptimal ligand, base, or solvent. | Systematically screen reaction parameters. For chlorides, a highly active catalyst system is crucial.[15] Ensure the palladium source is fresh and consider using a more robust ligand like XPhos.[13][16] |
| Reaction Stalls | Catalyst decomposition (often indicated by formation of palladium black). | Use a more stabilizing ligand. Ensure the reaction is run under a strict inert atmosphere. Lowering the reaction temperature may also help. |
| Protodeboronation of Boronic Acid | Presence of water/protons, high temperature, or incompatible base. | Use fresh, high-purity boronic acid. Ensure solvents are properly degassed. Minimize reaction time and temperature where possible.[15][16] |
| Formation of Homo-coupled Byproduct | Inefficient transmetalation relative to competitive pathways. | Ensure the base is adequate and finely powdered. Adding the aryl halide in a slight excess can sometimes suppress this side reaction.[15] |
Conclusion
This compound is a versatile and powerful building block for the synthesis of novel chemical entities in drug discovery. Its successful implementation in Suzuki-Miyaura cross-coupling reactions is readily achievable through the careful selection of a highly active palladium catalyst system, an appropriate base, and an optimized solvent. The protocols provided herein, for both conventional and microwave-assisted synthesis, offer robust and validated starting points for researchers. By understanding the underlying mechanism and critical reaction parameters, scientists can efficiently generate diverse libraries of 2,4-disubstituted pyrimidines, accelerating the path toward new therapeutic breakthroughs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: The Buchwald-Hartwig Amination of 2-Chloro-N-ethylpyrimidin-4-amine for the Synthesis of N2,N4-Disubstituted Pyrimidine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2,4-diaminopyrimidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The Buchwald-Hartwig amination stands as a premier method for constructing the crucial C-N bonds required for these structures, offering broad functional group tolerance and high efficiency where classical methods like nucleophilic aromatic substitution (SNAr) may fall short.[2][3] This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 2-Chloro-N-ethylpyrimidin-4-amine with various primary and secondary amines. We delve into the causality behind parameter selection—from catalyst and ligand choice to base and solvent effects—to empower researchers in drug discovery and process development to achieve optimal outcomes for this critical transformation.
Reaction Principle and Mechanistic Considerations
The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[2] The reaction proceeds through a catalytic cycle involving a palladium(0) species.
The Palladium Catalytic Cycle
The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][6]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the heteroaryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine without causing degradation of the substrate or product.[7]
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired N2,N4-disubstituted pyrimidine-2,4-diamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][6]
Competing Pathway: Nucleophilic Aromatic Substitution (SNAr)
For electron-deficient heteroaryl chlorides like 2-chloropyrimidines, direct nucleophilic aromatic substitution (SNAr) can be a competing reaction pathway.[8][9] SNAr reactions are often promoted by polar aprotic solvents and high temperatures. While viable in some cases, the Buchwald-Hartwig amination is generally preferred due to its milder conditions, broader substrate scope (especially for less nucleophilic amines), and higher functional group tolerance.[10] Careful selection of a non-polar solvent like toluene or dioxane and a suitable base can favor the palladium-catalyzed pathway over SNAr.
Key Parameter Optimization: A Scientist's Perspective
Achieving high yields and purity in the amination of this compound hinges on the strategic selection of the catalyst system, base, and solvent. The electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms necessitate a carefully tailored approach.
Catalyst System: The Engine of the Reaction
The catalyst system comprises a palladium precursor and a supporting ligand. This combination is the most critical factor for a successful transformation, especially with challenging heteroaryl chlorides.[11]
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common and effective precursors.[5] While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a Pd(II) salt that is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[4]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step and facilitate the final reductive elimination.[2]
| Ligand Type | Examples | Key Advantages & Rationale |
| Bulky Biarylphosphines | XPhos, SPhos, BrettPhos | These are often the ligands of choice. Their steric bulk promotes the formation of a monoligated, highly reactive L-Pd(0) species, which accelerates oxidative addition and prevents catalyst deactivation.[2][4] BrettPhos is particularly effective for coupling primary amines.[4] |
| Bidentate Phosphines | Xantphos, DPPF | These ligands offer increased catalyst stability. Xantphos, with its wide bite angle, is particularly effective in preventing β-hydride elimination and has been successfully used for aminations on pyrimidine cores.[12][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | NHCs are strong electron-donating ligands that can form very stable and active palladium complexes, making them a powerful alternative to phosphines for coupling aryl chlorides.[14][15] |
Expert Insight: For initial screenings with this compound, Xantphos or XPhos are excellent starting points due to their proven track record with heteroaryl chlorides.[11][12][16]
The Role of the Base
The base serves a dual purpose: it deprotonates the amine to form the active nucleophile (the amido species) and neutralizes the HCl generated during the reaction. The choice of base is a trade-off between reactivity and functional group compatibility.[7]
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LiHMDS): Sodium tert-butoxide is the most common strong base and often provides the fastest reaction rates.[5] However, its high basicity makes it incompatible with sensitive functional groups like esters or ketones.[4] LiHMDS is useful when protic functional groups are present on the coupling partner.[4]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These bases offer excellent functional group tolerance and are preferred when coupling partners bear base-sensitive moieties.[4] Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion.[4]
Expert Insight: For substrates without sensitive functional groups, NaOt-Bu is the preferred base for maximizing reaction speed. If functional group compatibility is a concern, start with K₃PO₄ or Cs₂CO₃.[11][16]
Solvent and Temperature Considerations
The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the desired temperature.
-
Common Solvents: Toluene and 1,4-dioxane are the most frequently used solvents.[3] They are relatively non-polar, which can suppress the competing SNAr pathway, and have high boiling points that allow for a wide operational temperature range.
-
Temperature: Most Buchwald-Hartwig aminations on heteroaryl chlorides require heating, typically between 80-110 °C, to drive the reaction to completion.[5][11] Microwave irradiation can also be employed to accelerate the reaction, as demonstrated in the synthesis of related pyrimidine derivatives.[13]
Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. All reagents and solvents should be anhydrous.
General Experimental Workflow
The following workflow outlines the standard procedure for setting up, monitoring, and working up the reaction.
Protocol 1: General Procedure for Reaction Screening
This protocol provides a robust starting point for coupling this compound with a new amine partner on a small scale (e.g., 0.5 mmol).
| Component | Amount (Equivalents) | Moles (mmol) | Mass/Volume | Notes |
| This compound | 1.0 | 0.5 | 78.8 mg | The limiting reagent. |
| Amine | 1.2 | 0.6 | Varies | Use a slight excess to drive the reaction. |
| Pd₂(dba)₃ | 0.02 (4 mol % Pd) | 0.01 | 9.2 mg | Palladium precursor. |
| Xantphos | 0.04 (4 mol %) | 0.02 | 11.6 mg | Ligand. Alternatively, use XPhos (9.5 mg). |
| NaOt-Bu | 1.4 | 0.7 | 67.3 mg | Base. Ensure it is fresh and handled in a glovebox if possible. |
| Anhydrous Toluene | - | - | 2.5 mL | Solvent (0.2 M concentration). |
Step-by-Step Method:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (78.8 mg, 0.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and NaOt-Bu (67.3 mg, 0.7 mmol).[11]
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous toluene (2.5 mL) via syringe, followed by the amine (0.6 mmol).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 5 mL).[11]
-
Combine the filtrates and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or oxidized ligand).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Use fresh, high-quality Pd precursor and ligand. Consider a pre-catalyst.[11]2. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).3. Increase the temperature in 10 °C increments (up to 120 °C). |
| Formation of Hydrodehalogenated Byproduct | 1. Presence of water in the reaction.2. β-Hydride elimination pathway competing with reductive elimination. | 1. Ensure all reagents and solvents are rigorously dried.2. Switch to a ligand known to favor reductive elimination, such as a bulky biarylphosphine (XPhos) or a bidentate ligand with a wide bite angle (Xantphos).[2] |
| Formation of SNAr Product | 1. Reaction conditions (polar solvent, high temp) favor SNAr.2. Highly nucleophilic amine. | 1. Switch to a less polar solvent (Toluene instead of DMF).2. Ensure the palladium catalyst is active; if the catalyzed reaction is too slow, the uncatalyzed background reaction may become significant.[9] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective and versatile method for accessing synthetically valuable N2,N4-disubstituted pyrimidine-2,4-diamines. Success relies on a rational, evidence-based approach to selecting the reaction parameters. By understanding the interplay between the palladium catalyst, ligand, base, and solvent, researchers can overcome the inherent challenges of coupling with an electron-deficient heteroaryl chloride. The protocols and insights provided herein serve as a comprehensive guide for both initial exploration and process optimization, facilitating the efficient synthesis of key intermediates for drug discovery and development.
References
- 1. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Chloro-N-ethylpyrimidin-4-amine Derivatives
Introduction
Substituted pyrimidine compounds, such as 2-Chloro-N-ethylpyrimidin-4-amine and its derivatives, are pivotal building blocks in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents, including kinase inhibitors.[1] The purity of these intermediates is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. High-Performance Liquid Chromatography (HPLC) stands out as a high-resolution purification technique, particularly for obtaining the high purity required for these compounds, especially in the final purification steps of drug development.[1]
This application note provides a comprehensive guide to developing a robust preparative HPLC method for the purification of this compound derivatives. We will delve into the underlying chromatographic principles, offer a detailed, step-by-step protocol, and discuss critical parameters and troubleshooting strategies to empower researchers, scientists, and drug development professionals to achieve optimal purification outcomes.
The Chromatographic Challenge: Properties of this compound Derivatives
Understanding the physicochemical properties of the target molecule is the cornerstone of successful HPLC method development. This compound derivatives are heterocyclic aromatic amines.[2] The presence of the pyrimidine ring with its nitrogen heteroatoms, the chloro-substituent, and the N-ethylamino group imparts a unique combination of polarity and basicity that influences their chromatographic behavior.
The nitrogen atoms in the pyrimidine ring can act as weak bases, particularly the pyridine-type nitrogen, which has a lone pair of electrons in an sp² orbital that does not participate in π conjugation and is available for protonation under acidic conditions.[3] This basicity can lead to strong interactions with acidic silanol groups present on the surface of standard silica-based reversed-phase columns, resulting in poor peak shape (tailing), reduced column efficiency, and sometimes irreversible adsorption.[4][5]
Method Development Strategy: A Logic-Driven Approach
A systematic approach to method development is crucial for achieving an efficient and effective purification. The following workflow outlines the key stages, from initial analytical-scale scouting to preparative-scale purification.
Caption: A logical workflow for HPLC method development and scale-up.
Part 1: Analytical Method Development - The Foundation
The initial phase focuses on developing a separation method on an analytical HPLC system to identify the optimal stationary and mobile phases.[1]
Column Selection: Mitigating Undesirable Interactions
Given the basic nature of the analyte, selecting an appropriate column is critical. While standard C18 columns are a common starting point in reversed-phase HPLC, they may not be ideal due to potential silanol interactions.[6][7]
Recommended Column Chemistries:
| Column Type | Rationale | Key Advantages |
| End-capped C18 | High-purity silica with extensive end-capping to minimize exposed silanol groups. | Good starting point, widely available. |
| Polar-Embedded C18 | Incorporates a polar group (e.g., amide, carbamate) near the silica surface. | Provides alternative selectivity and improved peak shape for basic compounds, even in highly aqueous mobile phases. |
| Phenyl-Hexyl | Offers π-π interactions with the aromatic pyrimidine ring. | Can provide unique selectivity for aromatic and halogenated compounds. |
| Mixed-Mode | Combines reversed-phase and ion-exchange characteristics.[4] | Offers dual retention mechanisms, which can be highly effective for separating compounds with both hydrophobic and ionic character.[8] |
Mobile Phase Optimization: Controlling Retention and Peak Shape
The choice of mobile phase components significantly impacts the separation. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[7] Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths.
-
Aqueous Phase & Additives: The use of additives is crucial for controlling the ionization state of the analyte and masking residual silanol groups.[4]
-
Acidic Modifiers: Adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase protonates the basic nitrogens on the pyrimidine ring. This can improve peak shape by creating a consistent charge state and competing with the analyte for interaction with deprotonated silanols. For mass spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[9]
-
Buffers: Using a buffer system, such as ammonium formate or ammonium acetate, can help maintain a constant pH, which is critical for reproducible retention times, especially for ionizable compounds.[4][10]
-
Part 2: Scaling Up to Preparative Chromatography
Once a satisfactory separation is achieved at the analytical scale, the method is scaled up for preparative purification. This involves adjusting the flow rate, injection volume, and column dimensions while maintaining the resolution achieved in the analytical method.[1]
The scaling factor can be calculated using the following formula:
Scale-up Factor = (d_prep^2) / (d_anal^2)
where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of the analytical column.
The preparative flow rate and injection volume are then determined by multiplying the analytical parameters by the scale-up factor.
Part 3: The Purification Workflow
The following diagram illustrates the key steps in the preparative HPLC purification process.
Caption: Step-by-step experimental workflow for preparative HPLC.
Detailed Experimental Protocol
This protocol provides a general framework for the purification of a this compound derivative. It should be adapted based on the specific properties of the target compound and the available instrumentation.
Sample Preparation
Proper sample preparation is essential to protect the HPLC column and ensure reproducible results.[11]
-
Dissolution: Dissolve the crude sample in a minimal amount of a suitable solvent. The ideal solvent is the initial mobile phase composition to avoid peak distortion. If the sample has poor solubility, dimethyl sulfoxide (DMSO) can be used, but the injection volume should be kept small.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system tubing.[11]
HPLC System and Conditions
The following table outlines a typical starting point for analytical method development.
| Parameter | Recommended Condition | Rationale & Considerations |
| HPLC System | Analytical HPLC with UV detector | Standard system for method development. |
| Column | C18, 250 x 4.6 mm, 5 µm | A good general-purpose starting column.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column.[6] |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV at 254 nm or 275 nm | Pyrimidine derivatives typically have strong UV absorbance.[12] |
| Injection Vol. | 10 µL | A small volume to avoid overloading the analytical column. |
Preparative Scale-Up and Purification
-
Preparative Column: Select a preparative column with the same stationary phase as the optimized analytical method (e.g., C18, 250 x 21.2 mm, 5 µm).
-
Scale-Up Calculation:
-
Scale-up Factor = (21.2^2) / (4.6^2) ≈ 21.2
-
Preparative Flow Rate = 1.0 mL/min * 21.2 = 21.2 mL/min
-
-
Injection: Inject the filtered crude sample onto the equilibrated preparative column. The loading amount will depend on the complexity of the sample and the capacity of the column.
-
Fraction Collection: Collect fractions corresponding to the target compound's peak using a fraction collector, which can be triggered by the UV detector signal.[1]
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity specification.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction with residual silanols; secondary interactions. | Increase the concentration of the acidic modifier (e.g., 0.1% TFA); use a highly end-capped or polar-embedded column; add a competing base like triethylamine (TEA) to the mobile phase (note: TEA is not MS-friendly).[4] |
| Poor Resolution | Inadequate selectivity of the stationary/mobile phase combination. | Screen different column chemistries (e.g., Phenyl-Hexyl); try a different organic modifier (e.g., methanol); optimize the gradient slope. |
| Low Recovery | Irreversible adsorption on the column; compound instability. | Check for sample precipitation on the column; ensure the mobile phase pH is appropriate for the compound's stability; consider using a different stationary phase.[13] |
| Column Overload | Injecting too much sample mass for the column dimensions. | Reduce the injection volume or sample concentration; scale up to a larger diameter preparative column. |
Conclusion
The purification of this compound derivatives by preparative HPLC is a highly effective method for achieving the stringent purity requirements of the pharmaceutical industry. A systematic and logical approach to method development, beginning with careful consideration of the analyte's properties and thorough screening of columns and mobile phases at the analytical scale, is the key to success. By understanding the principles of reversed-phase chromatography and implementing the protocols and troubleshooting strategies outlined in this application note, researchers can confidently develop robust and efficient purification methods, ensuring the quality and integrity of these critical synthetic intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. benchchem.com [benchchem.com]
- 5. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 6. researchgate.net [researchgate.net]
- 7. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 8. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Microwave-Assisted Synthesis with 2-Chloro-N-ethylpyrimidin-4-amine for Accelerated Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] The functionalization of this privileged heterocycle is therefore a critical task in drug development. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and efficient derivatization of 2-Chloro-N-ethylpyrimidin-4-amine . We present detailed, field-proven protocols for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By leveraging the unique advantages of microwave heating, these protocols offer researchers a robust platform to accelerate the synthesis of novel compound libraries, significantly reducing development timelines from days to mere minutes or hours.
Introduction: The Synergy of a Privileged Scaffold and an Enabling Technology
The Pyrimidine Core in Medicinal Chemistry
Nitrogen-containing heterocyles are paramount in medicinal chemistry, with the pyrimidine ring being a particularly prominent scaffold in a wide range of therapeutic agents, including kinase inhibitors, antiviral, and antibacterial drugs.[2][3][4] Its ability to engage in multiple hydrogen bonding interactions and serve as a versatile synthetic handle makes it an ideal foundation for designing molecules that interact with specific biological targets.[2] The starting material, This compound , is a valuable building block. The chlorine atom at the C2 position is susceptible to displacement, providing a prime site for introducing molecular diversity, which is essential for structure-activity relationship (SAR) studies.
Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift
Conventional synthetic methods often require prolonged reaction times and harsh conditions, leading to potential side product formation and energy inefficiency.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that fundamentally changes this dynamic.[7][8][9]
MAOS operates on the principle of dielectric heating, where microwave energy directly interacts with polar molecules or ions in the reaction mixture.[5][9][10] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in our protocols, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction volume.[5][6]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, causing collisions that generate heat.[5][6]
This "internal" and volumetric heating is fundamentally different from conventional heating, which relies on slow conduction from the vessel walls.[5][11] The key advantages include:
-
Drastic Reaction Time Reduction: Reactions that take hours or days can often be completed in minutes.[8][11][12]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of by-products that can occur during long thermal processes.[9][13]
-
Enhanced Reproducibility: Automated microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility.[9]
-
Energy Efficiency: By heating only the reaction mixture, MAOS significantly reduces energy consumption compared to conventional oil baths.[5][11]
Caption: General experimental workflow for MAOS.
Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl structures common in kinase inhibitors.[14] Microwave irradiation dramatically accelerates this palladium-catalyzed reaction, facilitating high-throughput library synthesis.[14]
Scientific Rationale
The electron-deficient nature of the pyrimidine ring makes the C2-Cl bond an excellent electrophile for oxidative addition to a Pd(0) catalyst, the first step in the catalytic cycle. Microwave heating accelerates all steps of the cycle—oxidative addition, transmetalation, and reductive elimination—leading to a rapid turnover. The choice of a low-loading catalyst like Pd(PPh₃)₄ is often sufficient and cost-effective. A base is required to activate the boronic acid for the transmetalation step.[14] A mixed aqueous solvent system like dioxane/water is commonly used to ensure solubility of both the organic and inorganic reagents.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
10 mL Microwave Reactor Vial with Stir Bar
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (0.5 mmol, 1.0 equiv).
-
Add the desired boronic acid (0.6 mmol, 1.2 equiv) and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.005 mmol, 1 mol%).
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of a microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with continuous stirring.[14] The initial microwave power should be moderated (e.g., 200-300 W).[12][15]
-
After irradiation, allow the vial to cool to room temperature using a compressed air stream.
-
Transfer the reaction mixture to a separatory funnel and dilute with 20 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-N-ethylpyrimidin-4-amine.
Data Summary
The following table outlines representative conditions and expected outcomes for the Suzuki coupling.
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (1%) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1%) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | Excellent |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (1%) | K₂CO₃ | Dioxane/H₂O | 120 | 20 | Moderate to Good |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (1%) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | Good |
Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[16][17] This reaction is particularly valuable for synthesizing libraries of substituted amino-pyrimidines, which are prevalent in kinase inhibitor scaffolds.[18][19]
Scientific Rationale
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the requirement for a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a specialized phosphine ligand (e.g., XPhos). The bulky, electron-rich ligand facilitates the crucial reductive elimination step, which can be challenging for C-N bond formation.[17] Microwave irradiation accelerates the reaction, allowing for lower catalyst loadings and significantly shorter reaction times compared to conventional heating, which can take up to 24 hours.[12][20]
Experimental Protocol
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Morpholine, Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
-
10 mL Microwave Reactor Vial with Stir Bar
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to a 10 mL microwave vial.
-
Add this compound (0.5 mmol, 1.0 equiv) and the desired amine (0.6 mmol, 1.2 equiv).
-
Add NaOt-Bu (0.7 mmol, 1.4 equiv).
-
Add 4 mL of anhydrous, degassed toluene.
-
Seal the vial securely and remove it from the glovebox.
-
Place the vial into the microwave reactor.
-
Irradiate the mixture at 130-150 °C for 30 minutes with continuous stirring.[12]
-
After cooling, dilute the reaction mixture with chloroform (CHCl₃) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by flash column chromatography on silica gel to obtain the desired N²,N⁴-disubstituted pyrimidine-2,4-diamine.
Data Summary
| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) | Expected Yield |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 130 | 30 | Excellent |
| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 150 | 30 | Good |
| Benzylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 130 | 30 | Good to Excellent |
| Piperidine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 130 | 30 | Excellent |
Protocol III: Microwave-Enhanced Nucleophilic Aromatic Substitution (SNAr)
For highly electron-deficient heterocyclic systems, direct nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for C-N bond formation.[18][21] The reaction is driven by the pyrimidine ring's ability to stabilize the negative charge of the Meisenheimer intermediate. Microwave heating provides the activation energy to overcome the reaction barrier rapidly and cleanly.[21][22]
Scientific Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The leaving group is then expelled to restore aromaticity. High temperatures are often required, and microwave irradiation provides a means to reach these temperatures quickly and uniformly, preventing decomposition that might occur with prolonged conventional heating.[21][23] The use of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often necessary to scavenge the HCl generated during the reaction.[24][25]
Caption: Mechanism of the SNAr reaction.
Experimental Protocol
Materials:
-
This compound
-
Nucleophilic Amine (e.g., 4-(2-fluorophenyl)piperazine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Propanol or n-Butanol
-
10 mL Microwave Reactor Vial with Stir Bar
Procedure:
-
To a microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired amine nucleophile (1.0 mmol, 1.0 equiv).
-
Add the base, triethylamine (1.2 mmol, 1.2 equiv).[24]
-
Add 2 mL of anhydrous propanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 15-30 minutes with stirring.[24]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final compound.
Data Summary
| Amine Nucleophile | Base | Solvent | Temp (°C) | Time (min) | Expected Yield |
| 4-(2-fluorophenyl)piperazine | TEA | Propanol | 140 | 20 | Good[24] |
| Cyclohexylamine | DIPEA | Ethanol | 120 | 10 | Excellent[25][26] |
| Benzylamine | DIPEA | n-Butanol | 120 | 15 | Excellent |
| 3-Amino-5-methylpyrazole | TEA | THF | 120 | 30 | Good |
Conclusion and Future Outlook
The protocols detailed in this guide demonstrate the profound impact of microwave-assisted synthesis on the derivatization of the high-value building block, This compound . By adopting these methods, medicinal chemists and drug development professionals can significantly accelerate hit-to-lead campaigns. The ability to rapidly generate diverse libraries of pyrimidine-based compounds for biological screening is a critical advantage in the competitive landscape of drug discovery. The combination of a privileged scaffold with an enabling green technology paves the way for more efficient, cost-effective, and environmentally conscious pharmaceutical research.
References
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nucleophilic additions and substitutions [cem.com]
- 22. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 23. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
- 24. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues [mdpi.com]
Application Notes and Protocols for the Utilization of 2-Chloro-N-ethylpyrimidin-4-amine in the Synthesis of Anticancer Agents
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Privileged Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of essential biological molecules like DNA and RNA.[1] This inherent biocompatibility and versatile chemical reactivity have made pyrimidine derivatives a "privileged scaffold" in the design of novel therapeutics, particularly in oncology.[1][2] A significant class of these agents are protein kinase inhibitors, which target the enzymatic machinery that drives cancer cell proliferation and survival.[1][2]
Within this landscape, 2-substituted-4-aminopyrimidines are crucial intermediates for the synthesis of potent kinase inhibitors. The strategic placement of a chlorine atom at the 2-position of the pyrimidine ring renders it susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the systematic and modular construction of a diverse library of compounds for structure-activity relationship (SAR) studies.
This guide provides an in-depth technical overview and detailed protocols for the application of 2-Chloro-N-ethylpyrimidin-4-amine as a key building block in the synthesis of potential anticancer agents, with a focus on kinase inhibitors. We will explore the rationale behind its use, provide a representative synthetic workflow, and discuss the downstream biological evaluation of the resulting compounds.
The Strategic Advantage of this compound
The choice of this compound as a starting material is predicated on several key factors:
-
Reactive Handle: The chlorine atom at the 2-position is a versatile leaving group, enabling the introduction of various aryl, heteroaryl, or amine substituents through established synthetic methodologies.[3][4]
-
Modulation of Physicochemical Properties: The N-ethyl group at the 4-position can influence the solubility, lipophilicity, and metabolic stability of the final compound, all of which are critical parameters in drug design.
-
Hydrogen Bonding Capabilities: The pyrimidine ring nitrogen atoms and the exocyclic amine provide opportunities for crucial hydrogen bond interactions within the ATP-binding pocket of target kinases, a common feature of many kinase inhibitors.[2]
Synthetic Workflow: From Building Block to Bioactive Compound
The following workflow outlines a representative synthesis of a hypothetical kinase inhibitor using this compound as the starting material. This process typically involves a nucleophilic aromatic substitution to introduce a key pharmacophore.
Caption: A representative workflow for the synthesis and evaluation of a kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a N2,N4-Disubstituted Pyrimidine-2,4-diamine Derivative
This protocol details a representative nucleophilic aromatic substitution reaction between this compound and a substituted aniline. The conditions are based on established methods for the synthesis of related diaminopyrimidine-based kinase inhibitors.[5][6]
Objective: To synthesize a potential kinase inhibitor by coupling this compound with a substituted aniline.
Materials:
-
This compound
-
Anhydrous isopropanol or n-butanol
-
Hydrochloric acid (4 M in dioxane) or p-toluenesulfonic acid
-
Triethylamine (optional, as a base)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add the substituted aniline (1.1 eq) to the flask, followed by anhydrous isopropanol (or n-butanol) to achieve a concentration of approximately 0.1-0.2 M.
-
Acid Catalysis: Add a catalytic amount of hydrochloric acid (4 M in dioxane, e.g., 0.1 eq) or p-toluenesulfonic acid (0.1 eq). The acid protonates the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack.[6]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified compound by NMR (1H, 13C) and mass spectrometry to confirm its structure and purity. Purity can be further assessed by HPLC.
| Parameter | Typical Value/Condition | Rationale |
| Solvent | Isopropanol, n-butanol | High boiling point allows for elevated reaction temperatures. |
| Catalyst | HCl, p-TsOH | Acid catalysis activates the pyrimidine ring for nucleophilic attack.[6] |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the aniline nucleophile. |
| Yield | 60-90% | Varies based on the specific substrates and reaction conditions. |
Mechanism of Action: Targeting Kinase Signaling Pathways
Many anticancer agents derived from the 2-aminopyrimidine scaffold function as ATP-competitive kinase inhibitors.[1][2] They bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that promote cell growth and survival. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.[8][9][10]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Data Interpretation: Evaluating Anticancer Activity
The efficacy of newly synthesized compounds is typically assessed through a series of in vitro assays.
Table 1: Representative Biological Data for a Hypothetical Pyrimidine-based Kinase Inhibitor
| Assay | Cell Line | Endpoint | IC50 / EC50 (µM) | Reference Compound (e.g., Erlotinib) IC50 (µM) |
| Kinase Inhibition Assay | EGFR | Enzymatic Activity | 0.05 | 0.02 |
| Cell Viability Assay (MTT) | HCT116 (Colon Cancer) | Cell Proliferation | 1.2 | 0.8 |
| Cell Viability Assay (MTT) | A549 (Lung Cancer) | Cell Proliferation | 0.9 | 0.5 |
| Cell Viability Assay (MTT) | MCF7 (Breast Cancer) | Cell Proliferation | 2.5 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific compound and experimental conditions.[11][12]
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Troubleshooting and Considerations
-
Low Reaction Yield: If the yield of the nucleophilic aromatic substitution is low, consider increasing the reaction temperature, using a more polar aprotic solvent (e.g., DMF or DMSO), or employing a palladium-catalyzed Buchwald-Hartwig amination for less reactive anilines.
-
Poor Solubility of Compounds: For compounds with poor aqueous solubility, consider formulation strategies such as the use of co-solvents or conversion to a salt form for biological assays.
-
Off-Target Effects: Be aware of potential off-target effects of kinase inhibitors. Selectivity profiling against a panel of kinases is crucial for lead optimization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel anticancer agents, particularly kinase inhibitors. Its chemical reactivity allows for the straightforward introduction of diverse functionalities, enabling the exploration of a broad chemical space in the quest for more effective and selective cancer therapeutics. The protocols and guidelines presented here provide a solid foundation for researchers to leverage this important scaffold in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 12. vixra.org [vixra.org]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Aromatic Substitution of 2-Chloro-N-ethylpyrimidin-4-amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding side products encountered during the nucleophilic aromatic substitution (SNAr) of "2-Chloro-N-ethylpyrimidin-4-amine". Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic routes and ensure the purity of your target compounds.
Introduction: The Chemistry of this compound SNAr Reactions
Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a fundamental transformation in medicinal chemistry. The chlorine atom at the C2 position of this compound is the target for displacement by a variety of nucleophiles. The N-ethylamino group at the C4 position, being an electron-donating group, influences the reactivity of the C2 position, generally making it less susceptible to nucleophilic attack compared to an unsubstituted 2-chloropyrimidine. However, this deactivation is often not sufficient to prevent the desired reaction. Understanding the potential side reactions is crucial for maximizing yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the SNAr of this compound in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.
Issue 1: Presence of a Hydrolyzed Byproduct, 2-Hydroxy-N-ethylpyrimidin-4-amine
Q: My reaction mixture shows a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. What is this compound and how can I prevent its formation?
A: This common byproduct is 2-hydroxy-N-ethylpyrimidin-4-amine (or its tautomeric pyrimidone form). Its formation is due to the hydrolysis of the starting material or the product, where water acts as a nucleophile.
Mechanistic Insight: The electron-deficient pyrimidine ring is susceptible to attack by water, especially under basic or acidic conditions, and at elevated temperatures. The reaction proceeds via a classic SNAr mechanism, with water attacking the C2 position followed by the expulsion of the chloride ion.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Base Selection: If a base is required to neutralize the HCl generated, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of hydroxide bases (e.g., NaOH, KOH) or alkoxides in the presence of water.
-
Temperature Control: If possible, run the reaction at a lower temperature. While this may decrease the reaction rate, it will significantly reduce the rate of hydrolysis.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.
Issue 2: Formation of an Alkoxy Byproduct When Using an Alcohol as a Solvent
Q: I am running my reaction in methanol or ethanol for solubility reasons and I am observing a byproduct with a mass corresponding to the substitution of chlorine with a methoxy or ethoxy group. What is happening?
A: You are observing a solvolysis side reaction, where the alcohol solvent acts as a nucleophile, leading to the formation of 2-alkoxy-N-ethylpyrimidin-4-amine.
Mechanistic Insight: Alcohols are nucleophiles, and at elevated temperatures, they can compete with your desired nucleophile to attack the C2 position of the pyrimidine ring. This is particularly problematic if your primary nucleophile is weak or if the reaction requires prolonged heating.
Troubleshooting Protocol:
-
Solvent Choice: If possible, switch to a non-nucleophilic, aprotic solvent such as DMF, DMSO, NMP, or THF.
-
Temperature Optimization: If an alcohol solvent is necessary, try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Nucleophile Concentration: Increasing the concentration of your desired nucleophile can help it outcompete the solvent for reaction at the C2 position.
-
Use of a Co-solvent: Consider using a mixture of an alcohol and an aprotic solvent to improve solubility while minimizing the concentration of the nucleophilic alcohol.
Issue 3: Low Conversion and Recovery of Starting Material
Q: My reaction is very slow, and even after prolonged reaction times, I recover a significant amount of unreacted this compound. How can I improve the conversion?
A: Low conversion in SNAr reactions on this substrate can be due to insufficient activation of the pyrimidine ring or issues with the nucleophile or reaction conditions.
Causality and Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-rich pyrimidine ring.
-
Solution: If using a neutral amine, consider adding a non-nucleophilic base to deprotonate it in situ, increasing its nucleophilicity. For other nucleophiles, you may need to choose a stronger analog.
-
-
Deactivation by the N-ethylamino Group: The electron-donating nature of the 4-amino group deactivates the ring towards nucleophilic attack.
-
Solution: Higher reaction temperatures or the use of a catalyst may be necessary. Microwave irradiation can sometimes be effective in driving these reactions to completion.[1]
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow.
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature.
-
-
Protonation of the Pyrimidine Ring: In the absence of a base, the generated HCl can protonate the pyrimidine ring nitrogens, further deactivating the ring towards nucleophilic attack.
-
Solution: Add a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, triethylamine, or potassium carbonate) to scavenge the HCl produced during the reaction.
-
Issue 4: Potential for Dimerization or Other Unexpected Side Products
Q: I am observing some high molecular weight impurities in my LC-MS. Could this be dimerization or other side reactions?
A: While less common for this specific substrate due to the deactivating effect of the 4-amino group, dimerization is a theoretical possibility. Other unexpected side products can also arise from complex reaction pathways.
Potential Side Reactions and Mitigation:
-
Dimerization: This could occur if the amino group of one molecule of the product attacks the C2 position of a molecule of the starting material. This is less likely here because the resulting diaminopyrimidine product is even more deactivated towards further SNAr.
-
Mitigation: Use a slight excess of the incoming nucleophile to ensure all the starting material reacts with it rather than with the product. Running the reaction at a lower concentration can also disfavor bimolecular side reactions.
-
-
Reactions involving the N-ethylamino group: While not commonly reported under typical SNAr conditions, side reactions like de-ethylation are theoretically possible under harsh conditions, though more commonly observed with specific reagents like nitrous acid. Transamination, the exchange of the amino group, is also a possibility but generally requires specific catalysts or conditions.
-
Mitigation: Avoid excessively high temperatures and prolonged reaction times. Stick to the optimized conditions determined for the primary reaction.
-
-
Di-substitution: This is highly unlikely for this compound as there is only one leaving group.
Data Summary Table: Common Side Products and Their Identification
| Side Product Name | Chemical Structure | Formation Mechanism | Typical Analytical Signature (vs. Starting Material) |
| 2-Hydroxy-N-ethylpyrimidin-4-amine | 2-OH instead of 2-Cl | Hydrolysis | Lower Rf on normal phase TLC; different retention time in RP-HPLC; mass shift of -16.5 Da (Cl to OH) in MS. |
| 2-Alkoxy-N-ethylpyrimidin-4-amine | 2-OR instead of 2-Cl | Solvolysis | Polarity and retention time vary with the alkoxy group; mass shift corresponding to (-Cl +OR) in MS. |
Experimental Protocols for Side Product Analysis
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: Apply a small spot of the reaction mixture, the starting material, and the expected product (if available as a standard) on the baseline.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Hydrolyzed byproducts will typically have a lower Rf value (be more polar).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm).
-
Analysis: The retention times of the starting material, product, and side products can be used for identification (if standards are available), and the peak areas can be used to determine the relative amounts of each component.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: SNAr Main Reaction and Common Side Reactions
Caption: SNAr pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low SNAr reaction yield.
References
Improving the yield of Buchwald-Hartwig amination with "2-Chloro-N-ethylpyrimidin-4-amine"
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-N-ethylpyrimidin-4-amine
Welcome to the technical support guide for optimizing the Buchwald-Hartwig amination, specifically tailored for the coupling of This compound . This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and reproducibility of this challenging transformation. The inherent electronic properties and potential for catalyst inhibition by N-heterocyclic substrates require a carefully optimized approach.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust, optimized experimental protocol to guide you toward a successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the amination of this compound in a practical question-and-answer format.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the most likely causes and how can I fix it?
Answer: Low to no conversion is the most common issue and can typically be traced back to one of four areas: Catalyst/Ligand System, Base Selection, Reagent/Solvent Quality, or Reaction Temperature.
A. Inactive Catalyst System: The choice of palladium source and, more importantly, the phosphine ligand is critical for coupling electron-rich chloro-heterocycles.[1][3]
-
Explanation: The nitrogen atoms in your pyrimidine substrate can coordinate to the palladium center, leading to catalyst deactivation. Bulky, electron-rich dialkylbiaryl phosphine ligands are designed to prevent this and promote the crucial reductive elimination step.[1][4]
-
Immediate Actions:
-
Switch to a Pre-catalyst: If you are generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3). Pre-catalysts offer more reliable activation and consistency.[2]
-
Screen Modern Ligands: First-generation ligands like P(o-tol)₃ are often ineffective for this substrate class.[3] Screen a panel of modern, sterically hindered ligands. Good starting points include XPhos , RuPhos , and BrettPhos .[3][4] BrettPhos, in particular, has shown great success for coupling primary amines.[3][5]
-
Verify Catalyst/Ligand Ratio: Ensure an appropriate Pd:Ligand ratio, typically between 1:1 and 1:2. For pre-catalysts, this is already defined.
-
B. Inappropriate Base: The base plays a crucial role in deprotonating the amine to form the active nucleophile. Its strength and solubility can dramatically impact the reaction rate.[2]
-
Explanation: A base that is too weak may not generate a sufficient concentration of the palladium-amido intermediate. Conversely, a base that is too strong can sometimes promote side reactions if sensitive functional groups are present.[5]
-
Immediate Actions:
-
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is often the most effective base for achieving high reaction rates.[2][5]
-
Consider Alternatives for Base-Sensitive Substrates: If NaOtBu causes decomposition, switch to other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or weaker, but often effective, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] Note that weaker bases may require higher temperatures.
-
C. Poor Reagent or Solvent Quality: Buchwald-Hartwig reactions are highly sensitive to oxygen and water.[6]
-
Explanation: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) species. Water can hydrolyze the phosphine ligands and react with strong bases.
-
Immediate Actions:
-
Use Anhydrous Solvents: Use freshly opened, anhydrous solvents (e.g., from a Sure/Seal™ bottle) or solvents freshly distilled from an appropriate drying agent.[6] Toluene and 1,4-dioxane are common and effective choices.[5][7]
-
Degas Your Solvent: Before use, thoroughly degas the solvent by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Ensure Reagent Purity: Use high-purity starting materials. The amine should be free of excess moisture.
-
Employ Strict Inert Atmosphere Techniques: Set up the reaction in a glovebox or using Schlenk techniques to maintain an inert atmosphere throughout the experiment.[6][8]
-
D. Suboptimal Temperature:
-
Explanation: The oxidative addition of aryl chlorides is often the rate-limiting step and typically requires elevated temperatures.[9]
-
Immediate Actions:
-
Increase Temperature: If running at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C.[8]
-
Monitor for Decomposition: Be aware that higher temperatures can also lead to substrate or product decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Question 2: My starting material is consumed, but I'm seeing significant side products, primarily hydrodehalogenation (replacement of -Cl with -H). How can I suppress this?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[1] It often arises from a β-hydride elimination pathway or from premature protonolysis of an intermediate.
-
Explanation: This side reaction can be exacerbated by an inappropriate choice of ligand or base, or by the presence of water.
-
Corrective Actions:
-
Optimize the Ligand: Bulky biarylphosphine ligands like XPhos or RuPhos are specifically designed to sterically hinder side reactions like β-hydride elimination and promote the desired reductive elimination.[1] If you are not already using one of these, switching is the highest priority.
-
Use a Scrupulously Dry Base: Ensure your base (especially NaOtBu) is completely dry. Clumping can be a sign of moisture. Consider grinding the base in a glovebox before use to ensure it is a fine, free-flowing powder.[2]
-
Strictly Anhydrous Conditions: Re-verify that your solvent and inert atmosphere are of the highest quality to minimize water, which can be a proton source for the unwanted side reaction.
-
Frequently Asked Questions (FAQs)
Q: Which palladium source is best: a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂? A: Both can be effective, but they have different activation pathways. Pd(II) sources require an initial reduction to the active Pd(0) state, which is often accomplished by the phosphine ligand or the amine itself.[2][5] Pd(0) sources do not require this reduction step. For maximum reliability and reproducibility, we strongly recommend using a modern, well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst). These are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species upon exposure to a base under reaction conditions, leading to lower catalyst loadings and more consistent results.[2]
Q: What is the best solvent for this reaction? A: Aprotic, non-polar, or moderately polar solvents are preferred. Toluene and 1,4-dioxane are the most common and reliable choices.[7] Tetrahydrofuran (THF) can also be used, but its lower boiling point may limit the achievable reaction temperature. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[2]
Q: How much catalyst loading should I use? A: For initial screening and optimization, a catalyst loading of 1-2 mol% is a good starting point. With a highly optimized system using a modern pre-catalyst, it is often possible to reduce the loading to <1 mol%. If you are experiencing low conversion, increasing the catalyst loading to 3-5 mol% can be a useful diagnostic tool, but it is not a substitute for proper optimization of other parameters.[10]
Q: My product appears to be unstable during workup or purification. Any suggestions? A: N-aryl pyrimidines can sometimes be sensitive.
-
Minimize Acid Exposure: Avoid strong acids during the workup. Use a mild aqueous wash (e.g., saturated ammonium chloride or water) instead of a strong acid wash.
-
Purification: When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1-2% triethylamine in your eluent system), to prevent product degradation on the column.
-
Storage: Some aminated heterocycles can be unstable over time.[11] Store the purified product in a freezer under an inert atmosphere.
Data & Recommended Starting Conditions
For a challenging substrate like this compound, a systematic screening of catalyst systems is recommended. The following table provides validated starting points for your optimization.
| Parameter | Recommendation A (High Rate) | Recommendation B (Broad Tolerance) | Recommendation C (Alternative) |
| Pd Source | XPhos Pd G3 (1-2 mol%) | RuPhos Pd G3 (1-2 mol%) | [Pd(allyl)Cl]₂ (1 mol%) |
| Ligand | Included in pre-catalyst | Included in pre-catalyst | t-BuBrettPhos (2-4 mol%) |
| Base | NaOtBu (1.5 - 2.0 equiv.) | K₃PO₄ (2.0 - 3.0 equiv.) | LHMDS (1.5 - 2.0 equiv.) |
| Solvent | Toluene | 1,4-Dioxane | Toluene |
| Temperature | 100 - 110 °C | 110 °C | 90 - 100 °C |
| Notes | Often the fastest system. Requires strict anhydrous conditions. | Good for substrates with base-sensitive functional groups. | LHMDS is excellent for promoting reactions at lower temperatures.[5] |
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the key steps of the catalytic cycle. Understanding this mechanism is crucial for diagnosing issues. For instance, a failure in the "Oxidative Addition" step points towards issues with the aryl chloride or catalyst activity, while problems in the "Reductive Elimination" step often suggest a need for a bulkier ligand.[1][2][4]
Troubleshooting Workflow
If you encounter low yields, follow this logical workflow to diagnose and solve the problem.
Optimized Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine, using best practices.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen), syringes, and needles
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under a positive pressure of inert gas, add the this compound, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide to the Schlenk flask.[6][8]
-
Seal and Purge: Seal the flask. If not in a glovebox, evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[6]
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe.[8] Finally, add the secondary amine (if liquid) via syringe. If the amine is a solid, it should be added in step 1.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously. Vigorous stirring is important, especially with heterogeneous bases like K₃PO₄, to ensure good mixing.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable solvent.
-
Quenching and Extraction: Carefully quench the reaction by adding water or saturated aqueous NH₄Cl. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. As noted in the FAQ, using an eluent system containing ~1% triethylamine can help prevent product degradation on the column.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. research.rug.nl [research.rug.nl]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
"2-Chloro-N-ethylpyrimidin-4-amine" reaction condition optimization (temperature, solvent, base)
Welcome to the technical support center for the synthesis and reaction optimization of 2-Chloro-N-ethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this key pyrimidine intermediate.
Introduction to the Synthesis
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom at the 2-position of a pyrimidine ring is displaced by an ethylamine nucleophile. The reactivity of the chloropyrimidine is dictated by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack. Generally, the reactivity of chloro groups on the pyrimidine ring follows the order C4(6) > C2 » C5.[1] However, the specific reaction conditions, including temperature, solvent, and the choice of base, are critical for achieving high yield and purity.
This guide will address common questions and troubleshooting scenarios to help you optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common route is the reaction of 2,4-dichloropyrimidine with ethylamine. The regioselectivity of this reaction is a key consideration. The chlorine at the C4 position is generally more reactive than the one at the C2 position.[1] Therefore, the reaction with one equivalent of ethylamine will predominantly yield this compound.
Caption: General reaction scheme for the synthesis of this compound.
Q2: Why is a base necessary in this reaction?
A base is crucial for several reasons. Primarily, it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the substitution reaction.[2] The accumulation of acid can lead to several undesirable outcomes, including:
-
Protonation of the amine nucleophile: This deactivates the ethylamine, reducing the reaction rate.
-
Acid-induced decomposition: The pyrimidine ring can be susceptible to degradation in the presence of strong acids, leading to lower yields and byproduct formation.[2]
Commonly used bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate or sodium bicarbonate.
Q3: How do I choose the right solvent for the reaction?
The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents are generally preferred as they can solvate the charged intermediates in the SNAr mechanism. Suitable solvents include:
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Alcohols like ethanol or propanol are also commonly used.[3]
The solubility of your starting materials and the desired reaction temperature will also influence your choice. It is advisable to perform small-scale solvent screening experiments to identify the optimal solvent for your specific setup.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 2. Poor quality of reagents: Decomposed starting materials or wet solvents can inhibit the reaction. 3. Ineffective base: The chosen base may not be strong enough or may be sterically hindered. 4. Incomplete reaction: Insufficient reaction time. | 1. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Microwave-assisted synthesis can also be explored to accelerate the reaction at higher temperatures.[3] 2. Verify Reagent Quality: Use fresh, high-purity 2,4-dichloropyrimidine and ethylamine. Ensure solvents are anhydrous. 3. Select an Appropriate Base: If using a tertiary amine base, ensure it is not too bulky. Consider using an inorganic base like K₂CO₃ or NaHCO₃. The pKa of the base is an important consideration.[4] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and formation of the product to determine the optimal reaction time.[5] |
| Formation of Di-substituted Byproduct | 1. Excess ethylamine: Using more than one equivalent of ethylamine will lead to the substitution of the second chlorine atom. 2. High reaction temperature or prolonged reaction time: These conditions can favor the less reactive C2 position's substitution. | 1. Control Stoichiometry: Carefully control the stoichiometry of ethylamine to be at or slightly below one equivalent relative to 2,4-dichloropyrimidine. 2. Optimize Reaction Conditions: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. |
| Dark Brown or Black Reaction Mixture | 1. Decomposition of starting materials or product: This can be caused by excessively high temperatures. 2. Reaction with solvent: Some solvents may not be stable under the reaction conditions. | 1. Control Temperature: Maintain a consistent and appropriate reaction temperature. If the reaction is highly exothermic, consider adding the reagents slowly or using a cooling bath.[6] 2. Solvent Stability: Ensure the chosen solvent is stable at the reaction temperature and in the presence of the base. |
| Difficulty in Product Isolation and Purification | 1. Product is soluble in the aqueous phase during workup. 2. Formation of emulsions during extraction. 3. Co-elution of impurities during column chromatography. | 1. Optimize Workup: After quenching the reaction, adjust the pH of the aqueous layer to be slightly basic to ensure the product is in its free base form and more soluble in organic solvents. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions.[3] 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Optimize Chromatography: Use a different solvent system for column chromatography or consider recrystallization to purify the product.[6] |
Experimental Protocols: A Starting Point for Optimization
The following protocols provide a general framework. It is essential to adapt and optimize these based on your specific experimental setup and observations.
Protocol 1: Conventional Heating
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1 equivalent) and a suitable solvent (e.g., ethanol, 5-10 mL per gram of starting material).
-
Reagent Addition: Add a base (e.g., triethylamine, 1.2 equivalents).
-
Nucleophile Addition: Slowly add ethylamine (1 equivalent) to the stirred solution.
-
Reaction: Heat the reaction mixture to a desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis
-
Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1 equivalent), ethylamine (1 equivalent), a base (e.g., triethylamine, 1.2 equivalents), and a suitable solvent (e.g., propanol).[3]
-
Reaction: Place the vial in a microwave reactor and heat to a temperature between 120-140 °C for 15-30 minutes.[3]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Caption: Experimental workflow for the synthesis and optimization of this compound.
In-Depth Scientific Discussion: The "Why" Behind the "How"
Understanding the underlying principles of the SNAr reaction is key to effective troubleshooting and optimization.
-
The Role of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. This is why chloropyrimidines are generally more reactive towards nucleophilic substitution than chlorobenzene.
-
Regioselectivity: The higher reactivity of the C4/C6 positions over the C2 position in nucleophilic substitution is a well-established trend for pyrimidines.[1] This can be attributed to the better stabilization of the Meisenheimer complex intermediate formed upon nucleophilic attack at the C4 position.
-
Base Selection - A Balancing Act: While a base is necessary to scavenge the generated acid, a very strong base can potentially lead to side reactions. For instance, highly basic conditions could promote the elimination of HCl from the starting material or product if other reactive functional groups are present. The choice of base should be tailored to the specific substrate and reaction conditions. In some cases, a heterogeneous base like calcium carbonate has been shown to be effective in mediating the reaction while minimizing acid-induced decomposition.[2]
By systematically evaluating the parameters of temperature, solvent, and base, you can fine-tune the reaction to achieve optimal results for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
Technical Support Center: Reactions of 2-Chloro-N-ethylpyrimidin-4-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for reactions involving 2-Chloro-N-ethylpyrimidin-4-amine. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered when using this versatile building block in cross-coupling reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Core Principles: Understanding the Homocoupling Problem
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the primary objective is to form a new bond between two different fragments (hetero)aryl halide and a coupling partner. However, a common and often yield-limiting side reaction is homocoupling , where two molecules of the same starting material couple with each other.
In the context of this compound, this typically manifests as the formation of a bipyrimidine dimer. This side reaction consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product. Understanding the delicate balance of the catalytic cycle is the first step to mitigating this issue.
Purification challenges of "2-Chloro-N-ethylpyrimidin-4-amine" reaction products
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-N-ethylpyrimidin-4-amine. This guide provides in-depth, field-proven insights into the common purification challenges encountered after its synthesis. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.
Section 1: Understanding the Post-Reaction Impurity Profile
A successful purification strategy begins with a thorough understanding of what accompanies your target molecule in the crude reaction mixture. The primary synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and ethylamine. While seemingly straightforward, this reaction's complexity gives rise to a predictable set of impurities.
FAQ: What are the most common impurities I should expect in my crude this compound reaction mixture?
Answer: Your crude product is rarely pure. The primary impurities arise from issues with regioselectivity, over-reaction, unreacted starting materials, and side reactions during the reaction or aqueous work-up. Expect to encounter the following species:
-
Regioisomeric Impurity (4-Chloro-N-ethylpyrimidin-2-amine): This is often the most challenging impurity to remove. While the chlorine at the C4 position of 2,4-dichloropyrimidine is more activated and sterically accessible for nucleophilic attack, the C2 position remains reactive.[1][2] Formation of this isomer is a competing, parallel reaction pathway.
-
Disubstituted Byproduct (N,N'-diethylpyrimidine-2,4-diamine): If an excess of ethylamine is used or reaction times are prolonged, a second substitution can occur where the remaining chlorine on your desired product reacts with another molecule of ethylamine.
-
Unreacted Starting Material (2,4-dichloropyrimidine): Incomplete reactions will leave residual 2,4-dichloropyrimidine, which is significantly less polar than the aminated products.
-
Hydrolysis Byproduct (2-Chloro-4-hydroxypyrimidine): Chloropyrimidines can be susceptible to hydrolysis, especially if the reaction work-up involves water at non-neutral pH or elevated temperatures.[3] The resulting hydroxypyrimidine is significantly more polar than the desired product.
-
Amine Salts (Ethylamine Hydrochloride): During the reaction, HCl is generated, which forms a salt with the basic ethylamine. This is typically removed during the aqueous work-up.
Caption: Reaction scheme for this compound and key byproducts.
Table 1: Impurity Profile and Characteristics
| Compound Name | Structure | Typical Polarity (on Silica) | Key Differentiator |
|---|---|---|---|
| This compound (Product) | CCNC1=NC(=NC=C1)Cl | Moderate | Target Molecule |
| 4-Chloro-N-ethylpyrimidin-2-amine (Regioisomer) | CCNC1=NC=CC(=N1)Cl | Moderate (Very similar to product) | Structural Isomer |
| N,N'-diethylpyrimidine-2,4-diamine (Disubstituted) | CCNC1=NC(=CC=N1)NCC | More Polar | Higher molecular weight, two amine groups |
| 2,4-dichloropyrimidine (Starting Material) | ClC1=NC=CC(=N1)Cl | Low | No N-H group, less polar |
| 2-Chloro-4-hydroxypyrimidine (Hydrolysis) | OC1=NC(=NC=C1)Cl | High | Can exist in tautomeric keto form, highly polar |
Section 2: Troubleshooting Purification by Crystallization
Recrystallization is a powerful, scalable, and cost-effective purification technique. However, its success is highly dependent on the impurity profile and solvent selection.
FAQ: My product is "oiling out" or simply won't crystallize from solution. What are the likely causes and solutions?
Answer: This is a common and frustrating issue. "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. The primary causes are a high impurity load depressing the product's melting point or poor solvent choice.
-
Causality—The Role of Impurities: The presence of impurities, especially the structurally similar regioisomer, disrupts the formation of a uniform crystal lattice. This can result in a mixture with a melting point lower than the boiling point of your crystallization solvent, leading to the product melting and separating as an oil.
Here is a systematic approach to troubleshoot this issue:
Experimental Protocol: Solvent Screening for Recrystallization
-
Preparation: Place approximately 20-30 mg of your crude, dry material into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., Isopropanol, Ethyl Acetate, Toluene, Heptane, Acetonitrile, Water, or mixtures) dropwise at room temperature until the solid just dissolves.
-
Solubility Test (Hot): If the solid does not dissolve at room temperature, gently heat the tube until the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Cooling & Crystallization: Allow the saturated solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observation: Observe which solvents or solvent systems yield solid, crystalline material versus those that produce an oil or no precipitate at all. An ideal solvent provides a high recovery of pure crystals.
Table 2: Crystallization Troubleshooting Guide
| Issue Observed | Probable Cause(s) | Suggested Solutions |
|---|---|---|
| Product "Oils Out" | Impurity level is too high; Product is too soluble in the hot solvent; Melting point depression. | 1. Pre-purify the crude material with a quick silica gel plug to remove major impurities. 2. Use a lower-boiling point solvent or a co-solvent system (e.g., Toluene/Heptane). 3. Try cooling the solution at a much slower rate. |
| No Crystals Form Upon Cooling | The product is too soluble in the chosen solvent, even when cold. | 1. Reduce the volume of the solvent by careful evaporation. 2. Add an "anti-solvent" (a solvent in which the product is insoluble, but is miscible with the primary solvent) dropwise until turbidity persists. For example, add Heptane to an Ethyl Acetate solution. |
| Purity is Low After Crystallization | Impurities have similar solubility and are co-crystallizing with the product. | 1. Perform a second recrystallization on the isolated material. 2. Ensure slow cooling; rapid cooling can trap impurities in the crystal lattice. 3. If the regioisomer is the main contaminant, chromatography is likely required.[4] |
Section 3: A Guide to Chromatographic Purification
For high-purity material, especially when regioisomers are present, silica gel column chromatography is the most reliable method.[5][6] Success hinges on selecting the right mobile phase to achieve differential migration between the product and its closely related impurities.
FAQ: My regioisomers are co-eluting during column chromatography. How can I improve the separation?
Answer: Separating regioisomers is a classic chromatography challenge. Because they have identical molecular weights and often very similar polarities, baseline separation requires careful optimization of the chromatographic conditions.
-
Causality—The Selectivity Problem: Standard solvent systems like ethyl acetate/hexanes may not have sufficient "selectivity" to differentiate between the subtle electronic and steric differences of the two isomers. The interaction of the isomers with the silica surface is too similar, causing them to travel down the column at nearly the same rate.
Caption: General workflow for the purification of this compound.
Experimental Protocol: Optimized Column Chromatography for Isomer Separation
-
TLC Analysis is Key: Before running a large column, screen different mobile phase systems using TLC. The goal is to find a system that shows the largest difference in Rf (ΔRf) between your product and the isomeric impurity.
-
System 1 (Standard): Start with 20% Ethyl Acetate in Heptane.
-
System 2 (Alternative Polarity): Try 50% Dichloromethane in Heptane.
-
System 3 (Alternative Selectivity): Try 10% Acetone in Toluene.
-
-
Column Preparation: Pack a column with silica gel (a good rule of thumb is a 50:1 to 100:1 ratio of silica-to-crude material by weight for difficult separations). Equilibrate the column with your initial, low-polarity mobile phase.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase (or dichloromethane) and load it onto the column in a tight band. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Heptane).
-
Employ a Shallow Gradient: Increase the polarity of the mobile phase very slowly and gradually. For example, increase the ethyl acetate concentration by 1-2% for every column volume of solvent passed through. A steep gradient will cause the bands to merge.
-
Collect Small Fractions: Collect smaller fractions than you normally would, especially when the product begins to elute.
-
-
Fraction Analysis: Analyze the collected fractions carefully by TLC or LC-MS to identify which contain the pure product, which contain mixtures, and which contain the pure isomer.
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.
FAQ: My final, purified product discolors and degrades upon storage. How can I prevent this?
Answer: Aminopyrimidines can be sensitive to air, light, and residual acid or base. Discoloration is often a sign of oxidation or other minor decomposition pathways.
-
Causality—Reactivity of the Product: The electron-rich aminopyrimidine ring system can be susceptible to slow oxidation. Furthermore, any residual solvent or moisture can facilitate hydrolytic decomposition of the C-Cl bond over time.
Storage Recommendations: For long-term stability of the purified solid, adhere to the following storage conditions[7]:
-
Atmosphere: Store under an inert atmosphere, such as Argon or Nitrogen, to prevent oxidation.
-
Temperature: Keep in a cool environment, ideally refrigerated at 2-8°C.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Purity: Ensure the material is free of solvent and has been fully dried under high vacuum. Residual acidic or basic impurities can catalyze degradation.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic Purification of Viral Vectors for Gene Therapy Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chromatographic purification of native types I, II, and III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
Stability issues of "2-Chloro-N-ethylpyrimidin-4-amine" under reaction conditions
Welcome to the technical support center for 2-Chloro-N-ethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common stability challenges encountered under various reaction conditions, providing in-depth troubleshooting advice and preventative strategies to ensure the integrity of your experiments and the quality of your results. Our approach is rooted in established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis, particularly under acidic or strongly basic conditions. The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), making it the primary site of degradation in the presence of nucleophiles like water or hydroxide ions. Additionally, like many complex organic molecules, its stability can be compromised by elevated temperatures, prolonged exposure to light, and strong oxidizing agents.
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium is a critical factor.
-
Acidic Conditions (pH < 4): In acidic media, the pyrimidine ring can be protonated, which can further activate the C2 position towards nucleophilic attack by water, leading to hydrolysis. Studies on analogous compounds like 2-chloro-2'-deoxyadenosine have shown significantly increased decomposition at acidic pH.[1] The likely hydrolysis product is 2-hydroxy-N-ethylpyrimidin-4-amine (which exists in equilibrium with its tautomer, N-ethyl-2-oxo-1,2-dihydropyrimidin-4-amine).
-
Neutral Conditions (pH 6-8): The compound exhibits its greatest stability in this range.
-
Basic Conditions (pH > 9): Under strongly basic conditions, direct nucleophilic attack by hydroxide ions on the C2 position can lead to the formation of the same 2-hydroxy derivative.
Q3: Is this compound sensitive to heat?
Q4: What is the expected reactivity of the N-ethylamino group?
A4: The secondary amine functionality can also participate in side reactions. A common issue in amine chemistry is over-alkylation, where the product of an initial reaction is more nucleophilic than the starting amine, leading to further reaction.[3][4] For instance, in reactions with alkylating agents, there is a risk of forming the tertiary amine, 2-Chloro-N,N-diethylpyrimidin-4-amine.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides solutions to common problems you might encounter during your experiments.
Issue 1: Low yield in a nucleophilic substitution reaction where the chloro group is displaced.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Hydrolysis of starting material | Ensure anhydrous conditions. Use dry solvents and inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize the pH to 6-8. | The 2-chloro position is susceptible to hydrolysis, which consumes the starting material and reduces the yield of the desired product.[5] |
| Reaction with solvent | Choose a non-nucleophilic solvent (e.g., toluene, dioxane, THF, acetonitrile). Avoid protic solvents like alcohols at high temperatures if they are not the intended nucleophile. | Protic solvents can act as nucleophiles, especially at elevated temperatures, leading to undesired byproducts. |
| Degradation due to pH | If the reaction generates acid (e.g., HCl), include a non-nucleophilic base (e.g., DIPEA, triethylamine, or an inorganic base like K₂CO₃ or Cs₂CO₃) to scavenge the acid and maintain a neutral to slightly basic pH. | Maintaining an appropriate pH prevents acid-catalyzed hydrolysis of the starting material and product. |
| Thermal decomposition | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating after completion. | High temperatures can lead to thermal decomposition of the starting material and/or product.[2] |
Issue 2: Formation of an unexpected byproduct with a mass corresponding to the loss of the chloro group and addition of a hydroxyl group.
This is a clear indication of hydrolysis. The workflow below can help diagnose and solve this issue.
Caption: Workflow for diagnosing and mitigating hydrolysis.
Issue 3: Presence of impurities related to the N-ethylamino group.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| N-Alkylation | If using alkylating agents, consider using a sterically hindered base. Carefully control the stoichiometry of the alkylating agent. | The secondary amine can be further alkylated to a tertiary amine. This is a common side reaction in amine alkylations.[3][4] |
| Oxidative Degradation | Avoid strong oxidizing agents if not essential for the desired transformation. If oxidation is necessary, use mild and selective reagents at low temperatures. Degas solvents to remove dissolved oxygen. | The amine functionality can be susceptible to oxidation, leading to various degradation products. |
Protocols for Stability Assessment (Forced Degradation Studies)
To proactively understand the stability of this compound in your specific reaction context, you can perform forced degradation studies. This involves subjecting a solution of the compound to harsh conditions and analyzing the degradation over time.[6][7][8]
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Repeat the procedure from step 2, but use 0.1 M NaOH instead of HCl for the initial incubation.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Repeat the procedure from step 2, but use water instead of acid or base.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see below). Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare two solutions of the compound in a non-UV-absorbing solvent. Wrap one vial completely in aluminum foil to serve as a dark control.
-
Exposure: Place both samples in a photostability chamber with a calibrated light source (providing both UV and visible light) as per ICH Q1B guidelines.
-
Analysis: At a defined time point, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
Analytical Method for Stability Monitoring
A robust analytical method is crucial for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[9][10][11]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Method Validation: The method should be validated for specificity to ensure that degradation products are well-separated from the parent peak. Peak purity analysis using a diode array detector can confirm this.
Potential Degradation Pathways
Understanding the likely degradation pathways can aid in identifying byproducts and optimizing reaction conditions.
Caption: Plausible degradation pathways for this compound.
By understanding the inherent reactivity and potential stability issues of this compound, researchers can design more robust synthetic routes, minimize the formation of impurities, and ensure the reliability of their experimental outcomes.
References
- 1. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 2. [Thermal decomposition kinetics of ribavirin and its stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
- 8. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 2-Chloro-N-ethylpyrimidin-4-amine vs. 2,4-Dichloropyrimidine in Drug Development
In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are a cornerstone for the synthesis of a multitude of biologically active molecules, particularly kinase inhibitors. The strategic functionalization of the pyrimidine core is paramount, and the choice of starting material can significantly impact the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of two key pyrimidine-based building blocks: 2-Chloro-N-ethylpyrimidin-4-amine and the widely used 2,4-dichloropyrimidine . This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Key Differences and Strategic Implications
| Feature | 2,4-Dichloropyrimidine | This compound |
| Reactivity Profile | Two reactive chloro groups with differential reactivity (C4 > C2). | One reactive chloro group at the C2 position. |
| Selectivity | Offers sequential, regioselective functionalization. | Pre-functionalized at C4, directing subsequent reactions to C2. |
| Synthetic Steps | Versatile for introducing two different nucleophiles. | Ideal for late-stage diversification at a single position. |
| Starting Material | Commercially available and synthesized from uracil. | Typically synthesized from 2,4-dichloropyrimidine. |
| Cost-Effectiveness | Generally lower initial cost. | Higher initial cost due to an additional synthetic step. |
The Underlying Chemistry: Reactivity and Regioselectivity
The synthetic utility of both molecules is dictated by the principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring. The two nitrogen atoms within the ring act as strong electron-withdrawing groups, activating the chloro substituents towards attack by nucleophiles.
2,4-Dichloropyrimidine: A Workhorse of Differential Reactivity
2,4-Dichloropyrimidine is a versatile and cost-effective starting material, primarily owing to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4, where the negative charge can be delocalized over both ring nitrogen atoms.[1][2]
This inherent difference in reactivity allows for a stepwise and controlled introduction of different nucleophiles, making it a powerful tool for building molecular complexity.
Figure 1: Sequential functionalization of 2,4-dichloropyrimidine.
This compound: A Pre-functionalized Intermediate for Targeted Synthesis
This compound can be viewed as a derivative of 2,4-dichloropyrimidine where the more reactive C4 position has already been functionalized with an ethylamino group. This pre-functionalization directs any subsequent nucleophilic substitution to the remaining chlorine atom at the C2 position.
The presence of the electron-donating ethylamino group at C4 slightly deactivates the pyrimidine ring towards further nucleophilic attack compared to its dichloro counterpart. However, the C2 position remains sufficiently electrophilic for reaction with a variety of nucleophiles, often under forcing conditions.
Figure 2: Functionalization of this compound.
Experimental Protocols and Synthetic Applications
Synthesis of the Starting Materials
Protocol 1: Large-Scale Synthesis of 2,4-Dichloropyrimidine from Uracil
This protocol is a common industrial method for the preparation of 2,4-dichloropyrimidine.[3]
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable base)
-
Ice
-
Petroleum ether
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully add uracil to an excess of phosphorus oxychloride.
-
Slowly add N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux (around 110-115 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
A precipitate of crude 2,4-dichloropyrimidine will form. Filter the solid and wash it thoroughly with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent like petroleum ether.
Expected Yield: 85-95%[3]
Protocol 2: Synthesis of this compound from 2,4-Dichloropyrimidine
This protocol outlines the selective amination of 2,4-dichloropyrimidine at the C4 position.
Materials:
-
2,4-Dichloropyrimidine
-
Ethylamine (solution in a suitable solvent like ethanol or THF)
-
Triethylamine (or another non-nucleophilic base)
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve 2,4-dichloropyrimidine in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ethylamine (1.0-1.2 equivalents) to the cooled mixture.
-
Add triethylamine (1.2 equivalents) to scavenge the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify by column chromatography on silica gel to obtain pure this compound.
Expected Yield: 70-85%
Case Study: Synthesis of Kinase Inhibitors
The choice between these two pyrimidine building blocks is often dictated by the desired final structure and the overall synthetic strategy. Let's consider their application in the synthesis of kinase inhibitors.
2,4-Dichloropyrimidine in the Synthesis of Gefitinib
Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) inhibitor, features a 4-anilinoquinazoline core. While not a direct pyrimidine, the synthesis of analogous kinase inhibitors often utilizes pyrimidine intermediates. A common strategy involves the sequential reaction of 2,4-dichloropyrimidine. For instance, in a hypothetical synthesis of a gefitinib analogue, one could first react 2,4-dichloropyrimidine with 3-chloro-4-fluoroaniline at the C4 position, followed by reaction with a second nucleophile at the C2 position. This approach allows for the construction of a diverse library of compounds by varying the two nucleophiles.[4][5]
Protocol 3: Exemplary Synthesis of a 4-Anilino-2-substituted Pyrimidine
Step 1: Selective C4-Amination
-
To a solution of 2,4-dichloropyrimidine in isopropanol, add 3-chloro-4-fluoroaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and isolate the precipitated product, 4-(3-chloro-4-fluoroanilino)-2-chloropyrimidine, by filtration.
Step 2: C2-Functionalization
-
The isolated intermediate from Step 1 can then be reacted with a second nucleophile (e.g., an alcohol, thiol, or another amine) under appropriate conditions (e.g., heating with a base) to displace the C2 chlorine.
This stepwise approach provides flexibility in introducing diverse functionalities at both the C2 and C4 positions.
This compound in Targeted Synthesis
If the target molecule contains a fixed N-ethylamino group at the C4 position, starting with this compound can be more efficient. This is particularly advantageous in late-stage functionalization where a common intermediate is used to generate a library of analogues with diversity at the C2 position.
Comparative Analysis: A Decision-Making Framework
| Factor | 2,4-Dichloropyrimidine | This compound | Recommendation |
| Flexibility | High: Allows for diversification at both C2 and C4 positions. | Moderate: Diversification is limited to the C2 position. | For library synthesis with diversity at two points, 2,4-dichloropyrimidine is superior. |
| Step Economy | Can lead to longer synthetic routes if C4 is functionalized first. | More step-economical if the target has a fixed C4-amino substituent. | If the C4-substituent is predetermined, this compound is preferred. |
| Cost | Lower initial purchase price.[6] | Higher initial purchase price due to its synthesis from 2,4-dichloropyrimidine. | For cost-sensitive, large-scale synthesis where the C4 substituent is simple, in-house synthesis from 2,4-dichloropyrimidine may be more economical. |
| Process Control | Requires careful control of reaction conditions to ensure C4 selectivity. | Simpler reaction control as there is only one reactive site. | For simpler process development and scale-up, this compound offers an advantage. |
Conclusion: A Strategic Choice Based on Synthetic Goals
Both 2,4-dichloropyrimidine and this compound are valuable building blocks in the synthesis of complex molecules for drug discovery. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the synthetic campaign.
-
2,4-Dichloropyrimidine is the workhorse for initial exploration and library synthesis, offering the flexibility to introduce a wide range of functionalities at two distinct positions. Its lower cost and ready availability make it an attractive starting point for many projects.
-
This compound shines in situations where a specific C4-amino substituent is a known requirement of the target molecule. It simplifies the synthetic route, reduces the number of steps, and can be ideal for late-stage diversification efforts.
Ultimately, a thorough understanding of the reactivity, selectivity, and cost implications of each of these reagents will empower the medicinal chemist to design and execute the most efficient and effective synthetic strategies for the discovery of new and impactful therapeutics.
References
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
Navigating Reactivity in Heterocyclic Chemistry: A Comparative Guide to 2-Chloro- and 2-Bromo-N-ethylpyrimidin-4-amine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, pyrimidine derivatives are indispensable building blocks. The strategic functionalization of the pyrimidine core often dictates the biological activity or material properties of the final compound. Among the most versatile handles for such modifications are halogens, which serve as key precursors for a variety of cross-coupling reactions. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related yet distinct building blocks: 2-Chloro-N-ethylpyrimidin-4-amine and its bromo analog, 2-Bromo-N-ethylpyrimidin-4-amine. Understanding the nuanced differences in their reactivity is paramount for rational synthetic design and process optimization.
Core Principles: The Carbon-Halogen Bond Dictates Reactivity
The fundamental difference in reactivity between the chloro and bromo analogs lies in the inherent properties of the carbon-halogen (C-X) bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to a low-valent palladium catalyst.[1]
Generally, the reactivity of aryl halides in these transformations follows the order: I > Br > Cl.[1] This trend is a direct consequence of the C-X bond dissociation energy. The weaker C-Br bond undergoes oxidative addition more readily than the C-Cl bond, often leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions.[2][3]
However, the story of reactivity is not solely dictated by the oxidative addition step. Other factors, such as the stability of palladium intermediates and the nature of the ligands and bases employed, can play a significant role in the overall efficiency of a cross-coupling reaction.[2][3]
Comparative Reactivity in Key Transformations
To illustrate the practical implications of these principles, we will compare the performance of 2-chloro- and 2-bromo-N-ethylpyrimidin-4-amine in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of our target compounds, this reaction would typically be employed to introduce a new aryl or heteroaryl substituent at the 2-position of the pyrimidine ring.
dot
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Based on the established reactivity trends, 2-bromo-N-ethylpyrimidin-4-amine is expected to be the more reactive substrate in a Suzuki-Miyaura coupling. This generally translates to:
-
Faster Reaction Times: The oxidative addition of the palladium catalyst to the C-Br bond is kinetically more favorable.
-
Milder Reaction Conditions: The bromo analog may require lower temperatures and less reactive catalysts to achieve high conversion.
-
Higher Yields: The increased reactivity can lead to more efficient conversion to the desired product, minimizing the formation of byproducts.
For the less reactive this compound, successful coupling often necessitates the use of more specialized and electron-rich phosphine ligands, higher catalyst loadings, and elevated temperatures to facilitate the challenging oxidative addition step.[4][5]
| Parameter | 2-Bromo-N-ethylpyrimidin-4-amine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / bulky, electron-rich ligands (e.g., XPhos, SPhos) |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Expected Yield | Good to Excellent | Moderate to Good (highly condition dependent) |
Table 1. General comparison for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[6] This reaction is crucial for the synthesis of a vast array of biologically active compounds containing the 2-aminopyrimidine scaffold.
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the Buchwald-Hartwig amination.[7] Consequently, 2-bromo-N-ethylpyrimidin-4-amine is generally more reactive than its chloro counterpart in this transformation.
The choice of ligand is particularly critical for the amination of less reactive aryl chlorides. Sterically hindered and electron-rich ligands are often required to promote both the oxidative addition and the subsequent reductive elimination steps.[8][9]
| Parameter | 2-Bromo-N-ethylpyrimidin-4-amine | This compound |
| Relative Reactivity | Higher | Lower |
| Ligand Choice | Standard phosphine ligands (e.g., BINAP) | Bulky, electron-rich ligands (e.g., RuPhos, JohnPhos) |
| Base | NaOtBu, K₂CO₃ | Stronger bases often required (e.g., LHMDS) |
| Expected Yield | Good to Excellent | Moderate to Good (highly dependent on ligand and base) |
Table 2. General comparison for Buchwald-Hartwig amination.
Experimental Protocols
The following are representative, non-optimized protocols for the Suzuki-Miyaura coupling of both 2-chloro- and 2-bromo-N-ethylpyrimidin-4-amine. These are intended as a starting point for experimental design and will likely require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-N-ethylpyrimidin-4-amine
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-N-ethylpyrimidin-4-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%) and a suitable bulky phosphine ligand such as XPhos (0.06 mmol, 6 mol%).
-
Add a degassed solvent such as toluene or CPME (5 mL).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Conclusion and Strategic Recommendations
The choice between 2-chloro- and 2-bromo-N-ethylpyrimidin-4-amine as a synthetic precursor is a strategic decision that depends on several factors, including cost, availability, and the desired reaction conditions.
-
For rapid, high-yielding syntheses under milder conditions, 2-bromo-N-ethylpyrimidin-4-amine is generally the superior choice. Its inherent reactivity allows for the use of more standard and less expensive catalysts and ligands.
-
This compound represents a more cost-effective but synthetically challenging alternative. Its lower reactivity necessitates the use of more sophisticated catalytic systems and often requires more rigorous optimization of reaction conditions. However, for large-scale syntheses where cost is a primary driver, the development of an efficient protocol for the chloro analog can be highly advantageous.
Ultimately, a thorough understanding of the principles of cross-coupling chemistry and a willingness to engage in thoughtful reaction optimization will enable the successful application of both of these valuable building blocks in the synthesis of novel and impactful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Chloro-N-ethylpyrimidin-4-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and a privileged core in numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide focuses on a specific, promising scaffold: 2-Chloro-N-ethylpyrimidin-4-amine . The strategic placement of a reactive chlorine atom at the 2-position and an ethylamine at the 4-position provides a versatile platform for creating diverse chemical libraries with significant therapeutic potential.
This document is not a rigid protocol but a strategic guide. It is designed to walk you through the logic of building a screening cascade, from initial broad assessments to specific, target-oriented assays, enabling the objective comparison of novel derivatives against established alternatives. We will delve into the causality behind experimental choices, provide detailed methodologies for key assays, and present a framework for data interpretation and comparison.
The Strategic Imperative: Designing a Screening Cascade
A successful screening campaign does not rely on a single assay but on a tiered, logical progression of experiments. This "screening cascade" is designed to efficiently eliminate inactive or undesirable compounds while progressively gathering more detailed information about promising candidates. The primary goal is to de-risk the progression of compounds, ensuring that resources are focused on derivatives with the highest potential.
Our proposed cascade begins with a broad assessment of cytotoxicity to establish a therapeutic window, followed by parallel secondary screens targeting the most probable biological activities for pyrimidine derivatives: kinase inhibition and antimicrobial efficacy.[4][5]
Caption: A logical workflow for screening this compound derivatives.
Pillar 1: Primary Screening - Assessing Cytotoxicity
Before investigating specific therapeutic activities, it is crucial to understand the general cytotoxicity of the derivatives. A compound that indiscriminately kills all cells is a poison, not a drug. The goal is to identify compounds that are either non-toxic at effective concentrations or, for anticancer applications, show selective toxicity towards cancer cells over normal cells. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability.[6]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to assess the concentration-dependent effect of test compounds on cell viability.
-
Cell Culture:
-
Seed cells (e.g., A549 lung cancer cells and MRC-5 normal lung fibroblasts) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives and control compounds (e.g., Doxorubicin as a positive control) in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubate for 48-72 hours. Causality: A 48-72 hour incubation is typically sufficient to observe the effects of compounds that interfere with cell division and metabolic processes.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Data Acquisition:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Comparative Data Example: Cytotoxicity
| Compound ID | Scaffold Modification | IC₅₀ on A549 (µM) | IC₅₀ on MRC-5 (µM) | Selectivity Index (SI = IC₅₀ MRC-5 / IC₅₀ A549) |
| DERIV-01 | R = 4-methoxy-phenyl | 15.2 | 85.1 | 5.6 |
| DERIV-02 | R = 3,4-dichloro-phenyl | 8.7 | 12.3 | 1.4 |
| DERIV-03 | R = 4-methyl-piperazine | > 100 | > 100 | N/A |
| DERIV-04 | R = 3-fluoro-phenyl | 5.4 | 98.6 | 18.3 |
| Doxorubicin | Positive Control | 0.8 | 2.1 | 2.6 |
Data is hypothetical for illustrative purposes.
From this table, DERIV-04 emerges as a promising candidate for anticancer development due to its potent activity against the cancer cell line and high selectivity index, suggesting a wider therapeutic window compared to the other derivatives and the control drug.[7] DERIV-03 shows low toxicity and would be prioritized for antimicrobial screening.
Pillar 2: Secondary Screening - Targeting Specific Activities
Compounds that pass the primary screen are advanced to more specific, mechanism-based assays. Given the known pharmacology of pyrimidines, kinase inhibition and antimicrobial activity are logical starting points.[5][8]
A. Kinase Inhibition: The Anticancer Arm
Many pyrimidine derivatives function as ATP-competitive kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer.[9][10] A cell-free enzymatic assay can directly measure the ability of a compound to inhibit a specific kinase.
References
- 1. wjarr.com [wjarr.com]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of N-Substituted Pyrimidine Analogs
Introduction: The Central Role of Pyrimidines and Their Spectroscopic Interrogation
N-substituted pyrimidine analogs represent a cornerstone of modern medicinal chemistry and drug development. As fundamental components of nucleic acids and versatile scaffolds in therapeutic agents, their derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The precise structural characterization of these novel compounds is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing pharmacological profiles, and ensuring the successful progression of drug candidates.
This guide provides an in-depth, comparative analysis of N-substituted pyrimidine analogs using a multi-technique spectroscopic approach. As your virtual application scientist, I will move beyond rote protocols to explain the causal links between molecular structure and spectral output. We will explore how the strategic choice of spectroscopic experiments can create a self-validating system for unambiguous structural elucidation. Our exploration will be grounded in four principal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[3][4][5]
Chapter 1: The Influence of N-Substitution on the Pyrimidine Core
The foundational pyrimidine ring is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This arrangement creates a π-deficient system, influencing the chemical environment of the ring protons and carbons. The introduction of a substituent at a nitrogen atom (N-1 being a common site in synthetic analogs) profoundly alters the molecule's electronic distribution, conformation, and, consequently, its interaction with electromagnetic radiation.
The nature of the N-substituent dictates the spectroscopic signature:
-
Electron-Donating Groups (EDGs) , such as alkyl chains, will increase electron density in the ring, generally shielding the ring protons and causing upfield shifts in the NMR spectrum.
-
Electron-Withdrawing Groups (EWGs) or aromatic substituents (e.g., N-phenyl) will decrease electron density, deshielding the ring protons and causing downfield shifts.
-
Bulky Substituents can introduce restricted rotation, potentially leading to multiple conformations observable by NMR (rotamers).[6]
-
Substituents with Exchangeable Protons (e.g., those containing -OH or -NH groups) or those that induce tautomerism (keto-enol or amino-imino forms) can lead to peak broadening or the appearance of multiple sets of signals in NMR spectra, a phenomenon highly dependent on the solvent and temperature.[6][7]
Understanding these fundamental principles is key to predicting spectral outcomes and rationally interpreting the data obtained.
Chapter 2: A Comparative Spectroscopic Deep Dive
This section dissects the information gleaned from each major spectroscopic technique, providing comparative data to highlight the influence of different N-substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[5][8] Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Causality in NMR Analysis: The chemical shift of a nucleus is directly proportional to the local magnetic field it experiences, which is modulated by the surrounding electron density. When an N-substituent is added, it changes this density throughout the pyrimidine ring, providing a clear, predictable signature.
Key Interpretive Points for N-Substituted Pyrimidines:
-
¹H NMR: Protons on the pyrimidine ring typically appear in the aromatic region (δ 7.0-9.5 ppm). The proton at C2, situated between two nitrogen atoms, is often the most deshielded. An N-substituent will most significantly impact the chemical shifts of adjacent protons (e.g., at C2 and C6 for an N-1 substitution).
-
¹³C NMR: Pyrimidine carbons resonate between δ 140-170 ppm.[8] The carbons directly bonded to nitrogen (e.g., C2, C4, C6) are particularly sensitive to the electronic nature of the N-substituent.
-
Tautomerism and Exchangeable Protons: Many pyrimidine analogs with amino or hydroxyl groups exist as mixtures of tautomers in solution, leading to more signals than expected.[6] The definitive method for identifying exchangeable NH or OH protons is the D₂O exchange experiment , where these signals disappear upon addition of deuterium oxide.[6]
Table 1: Comparative ¹H and ¹³C NMR Data for Representative Pyrimidine Analogs (in DMSO-d₆)
| Compound | Substituent at N-1 | ¹H Chemical Shifts (δ, ppm) [Ring Protons] | ¹³C Chemical Shifts (δ, ppm) [Ring Carbons] | Key Observations |
| Analog A | -CH₃ (Methyl) | H2: ~8.8, H4/6: ~8.5, H5: ~7.2 | C2: ~159, C4/6: ~157, C5: ~120 | Simple spectrum; methyl group signal around δ 3.5 ppm. |
| Analog B | -CH₂CH₃ (Ethyl) | H2: ~8.8, H4/6: ~8.5, H5: ~7.2 | C2: ~159, C4/6: ~157, C5: ~120 | Ethyl signals (quartet, triplet) visible; minimal change to ring shifts vs. Analog A. |
| Analog C | -C₆H₅ (Phenyl) | H2: ~9.0, H4/6: ~8.7, H5: ~7.4 | C2: ~160, C4/6: ~158, C5: ~122 | Downfield shift of ring protons due to phenyl group's anisotropic effect. Phenyl signals appear at δ 7.3-7.8 ppm. |
| Analog D | -COCH₃ (Acetyl) | H2: ~9.2, H4/6: ~8.9, H5: ~7.6 | C2: ~162, C4/6: ~160, C5: ~125 | Significant downfield shift of all ring protons due to the strong electron-withdrawing effect of the acetyl group. |
Note: Data are illustrative examples compiled from typical values found in the literature.[9][10]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
MS provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.[8][11] For N-substituted pyrimidines, the molecular ion peak (M⁺) is typically intense, attesting to the stability of the aromatic ring.
Causality in MS Analysis: The fragmentation of the molecular ion is not random; it follows chemically logical pathways, breaking the weakest bonds or forming the most stable fragments. The N-substituent often directs this fragmentation.
Key Interpretive Points:
-
Molecular Ion (M⁺): Confirms the molecular weight. The "Nitrogen Rule" is a useful validation step: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
-
Fragmentation Pathways: A primary fragmentation pathway for N-substituted derivatives is the cleavage of the bond beta to the nitrogen atom within the substituent (side-chain elimination).[12][13] The pyrimidine ring itself can fragment through characteristic losses, such as HCN.[12]
Table 2: Common Mass Spectral Fragmentation Patterns
| Compound Type | Primary Fragmentation Pathway | Key Fragments Observed | Rationale |
| N-Alkyl Pyrimidine | Loss of alkyl radical or alkene | [M - R]⁺, [M - alkene]⁺ | Cleavage of the N-C bond in the substituent is energetically favorable. |
| N-Benzyl Pyrimidine | Loss of benzyl radical or formation of tropylium ion | [M - C₇H₇]⁺, m/z 91 (tropylium) | The formation of the highly stable tropylium cation (m/z 91) is a dominant pathway. |
| N-Aryl Pyrimidine | Ring-based fragmentation | [M - H]⁺, [M - HCN]⁺ | The N-Aryl bond is strong; fragmentation is more likely to occur within the pyrimidine nucleus.[12] |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4][14]
Causality in IR Analysis: The vibrational frequency of a bond is determined by the masses of the connected atoms and the bond strength. Electron-donating or -withdrawing substituents can alter bond strengths, causing predictable shifts in absorption frequencies.
Key Interpretive Points:
-
Pyrimidine Ring Vibrations: Look for characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[9]
-
Substituent Vibrations: The true diagnostic power comes from identifying the functional groups on the N-substituent. For example, an N-acyl derivative will show a strong C=O stretch around 1700 cm⁻¹. An N-H containing substituent will show N-H stretching bands in the 3500-3300 cm⁻¹ region.[15]
Table 3: Characteristic IR Absorption Frequencies for N-Substituted Pyrimidines
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to weak |
| Alkyl C-H | Stretch | 3000 - 2850 | Medium to strong |
| C=N (Ring) | Stretch | 1580 - 1520 | Medium to strong |
| C=C (Ring) | Stretch | 1570 - 1450 | Medium to strong |
| C=O (Amide substituent) | Stretch | 1710 - 1660 | Strong, sharp |
| N-H (Amine substituent) | Stretch | 3500 - 3300 | Medium, can be broad |
Source: Compiled from general spectroscopy principles and pyrimidine-specific studies.[9][16]
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of light that excites electrons to higher energy orbitals (e.g., π → π* and n → π* transitions).[17]
Causality in UV-Vis Analysis: The energy of these transitions is dependent on the extent of conjugation in the molecule. Adding substituents that extend conjugation (like an aryl group) or contain lone pairs (like an amino group) will lower the energy gap, resulting in a shift of the maximum absorbance (λmax) to a longer wavelength (a bathochromic or red shift).
Key Interpretive Points:
-
The unsubstituted pyrimidine ring exhibits characteristic absorptions.
-
N-substitution with chromophores (light-absorbing groups) will significantly alter the spectrum. Halogenation, for example, has been shown to cause notable shifts in the absorption bands.[18][19][20]
Table 4: Illustrative UV-Vis λmax Data
| Compound | Solvent | λmax (nm) | Transition Type |
| Pyrimidine | Ethanol | ~243 | π → π |
| N-Phenylpyrimidine | Ethanol | ~275 | π → π (Extended Conjugation) |
| 2-Aminopyrimidine | Ethanol | ~290 | π → π* (Auxochrome effect) |
Note: Values are representative and can vary with solvent and other substituents.
Chapter 3: An Integrated Workflow for Structural Elucidation
No single technique provides the complete picture. True confidence in structural assignment comes from an integrated strategy where each piece of data corroborates the others.
The Self-Validating Workflow:
-
MS First: Obtain the molecular weight and elemental formula (from high-resolution MS). This provides the fundamental building blocks.
-
IR Next: Quickly identify key functional groups (e.g., C=O, N-H). This narrows down the possibilities for the N-substituent.
-
NMR is Key: Use ¹H and ¹³C NMR to assemble the structure.
-
UV-Vis for Confirmation: Use UV-Vis to confirm the nature of the chromophore and conjugation system, ensuring it is consistent with the proposed structure.
This logical progression ensures that the hypothesis generated from one technique is tested and validated by the next.
Caption: Integrated workflow for characterizing N-substituted pyrimidines.
Chapter 4: Standardized Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized, yet detailed, protocols that serve as a robust starting point for analysis.
Protocol 1: NMR Sample Preparation and D₂O Exchange
Objective: To obtain high-quality ¹H and ¹³C NMR spectra and identify exchangeable protons. Methodology:
-
Sample Preparation: Weigh 5-10 mg of the N-substituted pyrimidine analog and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution; sonication may be used if necessary.[8]
-
Initial Spectrum Acquisition: Acquire standard ¹H and ¹³C NMR spectra. Ensure sufficient scans are used to achieve a good signal-to-noise ratio.
-
D₂O Exchange: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O).
-
Mixing: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing.[6]
-
Re-acquisition: Re-acquire the ¹H NMR spectrum using the exact same parameters as the initial acquisition.
-
Analysis: Compare the "before" and "after" spectra. Peaks corresponding to N-H or O-H protons will have significantly diminished in intensity or disappeared entirely.
Caption: Workflow for identifying exchangeable protons via D₂O exchange NMR.
Protocol 2: General UV-Vis Spectrophotometry
Objective: To determine the wavelength of maximum absorbance (λmax). Methodology:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (typically >220 nm). Ethanol or methanol are common choices.
-
Stock Solution: Prepare a stock solution of the pyrimidine analog of known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 AU. A typical concentration is in the range of 50 to 150 µg/mL.[22]
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with the cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
-
Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax).
Conclusion
The structural elucidation of N-substituted pyrimidine analogs is a multifaceted process that relies on the synergistic application of modern spectroscopic techniques. By understanding the causal relationship between a substituent's electronic and steric properties and the resulting spectral data, researchers can move from simple data collection to insightful structural interpretation. The integrated workflow presented here, combining MS, IR, NMR, and UV-Vis, provides a robust and self-validating framework for the unambiguous characterization of these vital chemical entities, thereby accelerating the pace of discovery in drug development and materials science.
References
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 6. benchchem.com [benchchem.com]
- 7. ripublication.com [ripublication.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijirset.com [ijirset.com]
- 16. benchchem.com [benchchem.com]
- 17. eu-opensci.org [eu-opensci.org]
- 18. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Scaffolds in Kinase Inhibitor Synthesis: Beyond 2-Chloro-N-ethylpyrimidin-4-amine
Introduction: The Ubiquitous 2-Aminopyrimidine and the Quest for Novelty
In the landscape of modern oncology and targeted therapy, kinase inhibitors are a cornerstone of precision medicine. At the heart of a vast number of these inhibitors lies the 2-aminopyrimidine scaffold, a privileged structure renowned for its ability to mimic the adenine hinge-binding motif of ATP.[1] This interaction, characterized by a pair of crucial hydrogen bonds to the kinase hinge region, anchors the inhibitor in the ATP-binding pocket, forming the foundation of its inhibitory activity.[2]
The reagent 2-Chloro-N-ethylpyrimidin-4-amine is a workhorse building block for constructing this critical pharmacophore. Its 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the 4-amino group is pre-installed to engage the kinase hinge. However, the very success of this scaffold has led to a crowded intellectual property landscape and a drive to discover next-generation inhibitors with improved selectivity, novel binding modes, or enhanced pharmacokinetic properties.
This guide provides an in-depth comparison of viable alternative reagents and scaffolds to this compound. We will explore the strategic rationale behind choosing these alternatives, compare their performance using published experimental data, and provide detailed synthetic protocols for their implementation. Our focus is on three prominent classes of bioisosteric replacements: substituted purines, pyrazoles, and pyrazolopyrimidines.[3][4]
The Foundational Hinge-Binding Interaction
To understand the alternatives, we must first appreciate the interaction we aim to replicate or improve. The 2-aminopyrimidine core typically forms two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical anchoring point for Type I kinase inhibitors.
Caption: Canonical hydrogen bonding of a 2-aminopyrimidine with the kinase hinge.
Alternative Scaffold I: The Purine Core
Purines are a natural starting point for designing alternatives, as ATP itself is a purine. This scaffold is a direct bioisostere of the aminopyrimidine core and has been successfully employed in numerous potent kinase inhibitors.[5][6] The synthesis of purine-based inhibitors often starts with halogenated purines, such as 6-chloropurine derivatives.
Synthetic Strategy & Key Reagents
The primary precursor is often a 2-amino-6-chloropurine. The chlorine at the 6-position is highly susceptible to SNAr with anilines or other nucleophiles, while the 9-position can be alkylated to modulate solubility and other properties.
Caption: General synthetic workflow for purine-based kinase inhibitors.
Performance Comparison
Purine-based inhibitors have shown excellent potency, sometimes exceeding their pyrimidine counterparts. For example, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, both purine and pyrimidine scaffolds have yielded potent compounds.[7][8]
| Scaffold | Representative Compound | Target Kinase | Potency (Kᵢ) | Reference |
| Pyrimidine | NU6027 | CDK1 / CDK2 | 2.5 µM / 1.3 µM | [7] |
| Purine | NU2058 (O6-Cyclohexylmethylguanine) | CDK1 / CDK2 | 5 µM / 12 µM | [7] |
In this specific example, the pyrimidine analog NU6027 demonstrated slightly better inhibitory activity against CDKs compared to the purine NU2058, though both were active in the low micromolar range.[7] The choice between them can often depend on the specific kinase target and the desired selectivity profile, as the subtle change in geometry and electronics can alter off-target activities.
Alternative Scaffold II: The 3-Aminopyrazole Core
The 3-aminopyrazole scaffold has emerged as a highly versatile and successful hinge-binding motif.[9][10][11] Unlike the pyrimidine's dual interaction with two adjacent residues in the hinge, the 3-aminopyrazole often forms a "bidentate" hydrogen bond with a single backbone carbonyl, while also making other key contacts. This distinct binding mode can unlock different selectivity profiles.
Synthetic Strategy & Key Reagents
The synthesis typically involves coupling a substituted 3-aminopyrazole with a halogenated heterocycle, often a dichloropyrimidine, via an SNAr reaction.[12] This modular approach allows for extensive Structure-Activity Relationship (SAR) exploration.[13]
Caption: Common synthetic workflow for 3-aminopyrazole-based inhibitors.
Performance Comparison
Pyrazole-based inhibitors have demonstrated exceptional potency and, in some cases, improved selectivity. A key advantage is the ability to modify the pyrazole ring itself, which can significantly influence the inhibitor's selectivity profile. For instance, macrocyclization of a promiscuous 3-amino-1H-pyrazole inhibitor led to a highly potent and selective BMPR2 inhibitor.[12]
| Scaffold Type | Compound | Key Feature | Target(s) | Potency (IC₅₀) | Selectivity Note | Reference |
| Promiscuous Pyrazole | Compound 1 | Acyclic | 262 kinases | Potent (e.g., ALK5 KD = 324 nM) | Highly promiscuous | [12] |
| Selective Pyrazole | Compound 8a | Macrocyclic | BMPR2 | 506 nM | High selectivity for BMPR2 | [12] |
| Indolopyrazolocarbazole | Compound 19a | Fused Ring System | Pim-3 | Nanomolar | Potent Pim-3 inhibitor, also hits PRK2 | [14] |
This data highlights the tunability of the pyrazole scaffold. By introducing conformational constraints (macrocyclization), researchers were able to dramatically improve the selectivity of a promiscuous lead compound.[12] This illustrates a key strategic advantage of exploring alternative scaffolds.
Alternative Scaffold III: Fused Heterocycles (e.g., Pyrazolopyrimidines)
Fusing the pyrazole and pyrimidine rings creates bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines. These rigid structures can offer improved binding affinity by reducing the entropic penalty upon binding and can access different sub-pockets within the ATP-binding site.[15][16]
Synthetic Strategy & Key Reagents
The synthesis of these fused systems is more complex but well-established. For example, pyrazolo[1,5-a]pyrimidines can be synthesized from the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. Subsequent halogenation provides a handle for cross-coupling reactions.
Performance Comparison
Fused systems have led to the development of highly potent and selective inhibitors. The pyrido[2,3-d]pyrimidine core, for example, was optimized from an initial screening hit to yield potent inhibitors of FGF and PDGF receptors with good bioavailability.[16]
| Scaffold | Representative Compound | Target Kinase | Potency (IC₅₀) | Key SAR Insight | Reference |
| Pyrido[2,3-d]pyrimidine | PD-161570 (6c) | FGFr | 0.05 µM | Ortho-disubstitution on the 6-phenyl ring increased potency ~10-fold. | [16] |
| Pyrazolo[1,5-a]pyridine | Selpercatinib (10) | RET kinase | - | Approved drug for NSCLC and thyroid cancer. | [17] |
The development of these compounds showcases how moving from a monocyclic to a bicyclic scaffold can lead to significant gains in potency and the development of clinically successful drugs.[16][17]
Detailed Experimental Protocols
The following protocols are generalized representations based on published methods and should be adapted and optimized for specific substrates.
Protocol 1: Buchwald-Hartwig Amination for Purine Scaffold Synthesis
This protocol describes the coupling of a 6-chloropurine derivative with an amine, a key step in creating many purine-based inhibitors. This C-N bond-forming reaction is a powerful tool in modern medicinal chemistry.[18][19]
Objective: To synthesize a 6-amino-substituted purine derivative.
Materials:
-
2-Amino-6-chloro-9-cyclopentyl-9H-purine (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add 2-amino-6-chloro-9-cyclopentyl-9H-purine, the substituted aniline, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and Xantphos in a small amount of dioxane to form the active catalyst.
-
Add the catalyst slurry and the remaining anhydrous, degassed dioxane to the reaction vessel via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-substituted purine.
Rationale for Choices: The Buchwald-Hartwig amination is chosen for its broad substrate scope and high functional group tolerance. The Pd₂(dba)₃/Xantphos catalyst system is highly effective for coupling an electron-rich heterocycle with anilines. Cesium carbonate is used as a strong, non-nucleophilic base to facilitate the catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling for Pyrazole Scaffold Functionalization
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling, used here to introduce an aryl group onto a halogenated pyrazole-pyrimidine core. This C-C bond-forming reaction is fundamental for elaborating kinase inhibitor scaffolds.[18][19][20]
Objective: To arylate a chloro-substituted pyrazolyl-pyrimidine intermediate.
Materials:
-
4-Chloro-N-(1H-pyrazol-3-yl)pyrimidin-2-amine intermediate (1.0 eq)
-
Aryl boronic acid or pinacol ester (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
2M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Anhydrous, degassed solvent mixture (e.g., 1,4-Dioxane or DME)
Procedure:
-
Combine the chloro-substituted pyrazolyl-pyrimidine intermediate, the aryl boronic acid, and the palladium catalyst in a reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane (or DME) followed by the degassed 2M Na₂CO₃ solution.
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the desired arylated kinase inhibitor scaffold.
Rationale for Choices: The Suzuki-Miyaura coupling is a robust and reliable method for C-C bond formation. Pd(PPh₃)₄ is a versatile and commercially available catalyst suitable for a wide range of substrates. The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle.
Conclusion and Future Outlook
The development of kinase inhibitors is a dynamic field that requires continuous innovation. While this compound and the broader 2-aminopyrimidine scaffold remain foundational, exploring bioisosteric alternatives like purines, pyrazoles, and fused heterocyclic systems is critical for advancing the field. These alternative scaffolds offer distinct advantages:
-
Purines: Provide a close structural mimic to ATP, offering a well-validated path to potent inhibition.[5]
-
Pyrazoles: Enable novel hydrogen bonding patterns and provide multiple vectors for modification, allowing for fine-tuning of selectivity and properties.[9][13]
-
Fused Systems: Introduce conformational rigidity, which can enhance binding affinity and lead to highly selective inhibitors.[16][17]
The choice of scaffold is a strategic decision guided by the specific target kinase, the desired selectivity profile, and the need for novel intellectual property. By leveraging powerful synthetic methods like the Buchwald-Hartwig and Suzuki-Miyaura couplings, researchers can efficiently access diverse chemical matter based on these alternative cores, paving the way for the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 20. preprints.org [preprints.org]
A Comparative Guide to the Reactivity of 2-Chloro-N-ethylpyrimidin-4-amine and 4-Chloro-N-ethylpyrimidin-2-amine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, chloropyrimidines are indispensable building blocks. Their utility is intrinsically linked to the reactivity of the carbon-chlorine bond towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the elaboration of complex molecular architectures. The regiochemical placement of substituents on the pyrimidine ring profoundly influences this reactivity. This guide presents an in-depth comparative analysis of two constitutional isomers, 2-Chloro-N-ethylpyrimidin-4-amine and 4-Chloro-N-ethylpyrimidin-2-amine, offering a theoretical framework and practical experimental protocols to elucidate their differential reactivity.
Introduction: Isomeric Scaffolds, Divergent Reactivity
This compound and 4-Chloro-N-ethylpyrimidin-2-amine share the same molecular formula (C₆H₈ClN₃) and molecular weight (157.61 g/mol ). However, the interchange of the chloro and N-ethylamino substituents between the 2- and 4-positions of the pyrimidine ring gives rise to distinct electronic and steric environments, which are anticipated to significantly impact their susceptibility to nucleophilic attack. Understanding these differences is paramount for chemists aiming to selectively functionalize these scaffolds in multi-step syntheses.
Table 1: Physicochemical Properties of the Isomeric Aminochloropyrimidines
| Property | This compound | 4-Chloro-N-ethylpyrimidin-2-amine |
| Molecular Formula | C₆H₈ClN₃ | C₆H₈ClN₃ |
| Molecular Weight | 157.61 g/mol | 157.61 g/mol [1][2] |
| CAS Number | 150154-20-4 (estimated) | 86575-65-7[1] |
| Boiling Point | Not reported, estimated >250 °C | 269.05 °C at 760 mmHg[1] |
| Density | Not reported, estimated ~1.2-1.3 g/cm³ | 1.273 g/cm³[1] |
| Appearance | Likely a white to off-white solid | White to off-white solid |
Theoretical Basis for Differential Reactivity
The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient heterocycles like pyrimidines proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical determinant of the reaction rate.
Electronic Effects
In the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are electron-deficient due to the inductive effect of the two nitrogen atoms. This inherent electrophilicity makes them susceptible to nucleophilic attack. The reactivity order is generally established as C4(6) > C2.[3] This preference is rooted in the superior stabilization of the Meisenheimer complex formed upon nucleophilic attack at the C4 position.
When a nucleophile attacks the C4 position of a 4-chloropyrimidine, the resulting negative charge can be effectively delocalized onto both ring nitrogen atoms through resonance. In contrast, attack at the C2 position allows for delocalization of the negative charge onto only one of the adjacent nitrogen atoms. This differential stabilization makes the transition state leading to the C4-adduct lower in energy, and thus, the reaction is kinetically favored.[4]
In the context of our two isomers:
-
4-Chloro-N-ethylpyrimidin-2-amine : The chlorine atom is at the more reactive C4 position. The N-ethylamino group at the C2 position is an electron-donating group (EDG) by resonance, which slightly deactivates the ring towards nucleophilic attack. However, the inherent higher reactivity of the C4 position is expected to be the dominant factor.
-
This compound : The chlorine is at the less reactive C2 position. The N-ethylamino group at the C4 position, being an EDG, will further decrease the electrophilicity of the ring, particularly at the C2 position.
Therefore, based on electronic arguments, 4-Chloro-N-ethylpyrimidin-2-amine is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound.
Caption: Comparative stability of Meisenheimer complexes.
Steric Effects
Steric hindrance can also play a role in determining reactivity. The N-ethylamino group is bulkier than a chloro substituent.
-
In 4-Chloro-N-ethylpyrimidin-2-amine , the site of attack (C4) is flanked by a ring nitrogen (N3) and a proton (at C5). The N-ethylamino group is at the C2 position, relatively remote from the reaction center.
-
In This compound , the site of attack (C2) is flanked by two ring nitrogens (N1 and N3). The N-ethylamino group at C4 is not directly adjacent to the reaction center.
In both isomers, the steric hindrance around the reaction center is not dramatically different. However, the approach of a nucleophile to the C2 position is generally considered to be more sterically hindered due to the presence of two adjacent nitrogen atoms and their associated lone pairs.[5] This further supports the prediction of higher reactivity for the 4-chloro isomer.
Experimental Design for Reactivity Comparison
To empirically validate the predicted reactivity difference, a series of experiments can be designed. A competitive reaction, where both isomers are subjected to a nucleophile in the same reaction vessel, provides a direct measure of their relative reactivity. Alternatively, parallel kinetic studies can be performed to determine the reaction rate constants for each isomer independently.
Protocol 1: Competitive Reactivity Study
This experiment provides a qualitative or semi-quantitative assessment of the relative reactivity of the two isomers.
Materials:
-
This compound
-
4-Chloro-N-ethylpyrimidin-2-amine
-
A suitable nucleophile (e.g., morpholine, benzylamine)
-
A suitable solvent (e.g., DMSO, NMP, or isopropanol)
-
Internal standard (e.g., dodecane or another inert compound with a distinct GC or NMR signal)
-
Reaction vessel (e.g., microwave vial or sealed tube)
Procedure:
-
To a reaction vial, add equimolar amounts (e.g., 0.5 mmol each) of this compound and 4-Chloro-N-ethylpyrimidin-2-amine.
-
Add a known amount of the internal standard.
-
Add the solvent (e.g., 2 mL of DMSO).
-
Add the nucleophile (e.g., 0.5 mmol of morpholine). This ensures the nucleophile is the limiting reagent, forcing the isomers to compete.
-
Seal the vial and heat the reaction mixture to a suitable temperature (e.g., 100 °C).
-
Monitor the reaction progress over time by taking aliquots and analyzing them by GC-MS or ¹H NMR.
-
Quantify the consumption of each starting material and the formation of the corresponding products relative to the internal standard.
Expected Outcome: A significantly faster consumption of 4-Chloro-N-ethylpyrimidin-2-amine and a correspondingly higher yield of its substitution product are expected, confirming its greater reactivity.
Caption: Workflow for the competitive reactivity study.
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the determination of the reaction rate constants for each isomer in separate experiments.
Materials:
-
Isomer of interest (either this compound or 4-Chloro-N-ethylpyrimidin-2-amine)
-
Nucleophile (e.g., piperidine)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the isomer in DMSO-d₆ of known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile in DMSO-d₆ of known concentration (e.g., 1.0 M).
-
In an NMR tube, combine a known volume of the isomer stock solution with the solvent to reach the desired starting concentration.
-
Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Inject a known volume of the nucleophile stock solution into the NMR tube, quickly mix, and start acquiring spectra at regular time intervals.
-
Integrate the signals corresponding to a proton on the starting material and a proton on the product in each spectrum.
-
Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (likely pseudo-first-order if the nucleophile is in large excess) to determine the observed rate constant (k_obs).
-
Repeat the experiment for the other isomer under identical conditions.
Data Analysis: The second-order rate constant (k₂) can be determined from the pseudo-first-order rate constant (k_obs) and the concentration of the nucleophile. A comparison of the k₂ values for the two isomers will provide a quantitative measure of their relative reactivity.
Conclusion
Based on established principles of heterocyclic chemistry, 4-Chloro-N-ethylpyrimidin-2-amine is predicted to be substantially more reactive towards nucleophilic aromatic substitution than its isomer, this compound. This is primarily due to the greater electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position. The proposed experimental protocols provide a robust framework for the empirical validation of this hypothesis. A thorough understanding of these reactivity differences is crucial for synthetic chemists to devise efficient and regioselective strategies for the synthesis of novel pyrimidine-based compounds for a wide range of applications.
References
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 2-Aminopyrimidine Scaffold
Introduction: The 2-Aminopyrimidine Scaffold as a Cornerstone of Kinase Inhibitor Design
In the landscape of modern oncology and immunology, the development of small molecule kinase inhibitors has marked a paradigm shift in targeted therapy. Among the myriad of heterocyclic scaffolds employed by medicinal chemists, the 2-aminopyrimidine core has emerged as a "privileged" structure. Its inherent ability to mimic the adenine hinge-binding motif of ATP allows for potent and selective inhibition of a wide array of protein kinases. This guide provides a comparative analysis of the efficacy of several key kinase inhibitors that, while not all direct derivatives of "2-Chloro-N-ethylpyrimidin-4-amine," share the fundamental 2,4-substituted pyrimidine framework. We will delve into their targeted signaling pathways, compare their biological activities using experimental data, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor efficacy based on this versatile scaffold.
Targeted Signaling Pathways: A Focus on Key Oncogenic Kinases
The 2-aminopyrimidine scaffold has been successfully utilized to target a range of kinases implicated in cancer progression. Here, we will focus on three prominent examples: Aurora Kinases, the Src/Abl family of tyrosine kinases, and the Epidermal Growth Factor Receptor (EGFR).
The Aurora Kinase Family: Regulators of Mitosis
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[1] Their overexpression is a common feature in many human cancers and is often associated with a poor prognosis.[2] Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.[1] Inhibition of Aurora kinases leads to mitotic arrest and, ultimately, apoptosis in cancer cells, making them attractive therapeutic targets.[3]
Src/Abl Tyrosine Kinases: Key Nodes in Cellular Signaling
The Src and Abl non-receptor tyrosine kinases are central players in various signaling pathways that control cell proliferation, differentiation, survival, and migration. Dysregulation of Src and the fusion protein BCR-Abl are hallmarks of several cancers, most notably Chronic Myelogenous Leukemia (CML) in the case of BCR-Abl.[4][5] Inhibitors targeting these kinases have demonstrated significant clinical success.
EGFR Signaling Pathway: A Driver of Tumor Growth
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.[6][7] Mutations and overexpression of EGFR are common in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a well-established target for cancer therapy.[6][7]
Below is a representation of the EGFR signaling pathway, a frequent target for inhibitors derived from the 2-aminopyrimidine scaffold.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Comparative Efficacy of 2-Aminopyrimidine-Based Kinase Inhibitors
The following table summarizes the efficacy of representative kinase inhibitors featuring a 2-aminopyrimidine or a closely related scaffold. It is important to note that these inhibitors were evaluated in different studies and a direct comparison of absolute values should be made with caution. The data, however, provides a valuable overview of the potency that can be achieved with this scaffold against different kinase targets.
| Target Kinase(s) | Inhibitor/Series | In Vitro IC50 (nM) | Cellular Potency (nM) | Key Structural Features & Reference |
| Aurora A | Compound 13 | 38.6 | GI50: 3.36 (NCI-H524 cells) | 2,4,6-trisubstituted pyrimidine with a 4-chloro-2-fluorophenyl moiety.[8] |
| Aurora B | AZD1152-HQPA | 0.37 | - | A potent and selective pyrazoloquinazoline derivative.[2] |
| Src/Abl | Dasatinib | Src: <1, Abl: <1 | Antiproliferative activity in various cell lines in the low nanomolar range. | 2-aminothiazole linked to a 2-methyl-4-aminopyrimidine core.[4][9] |
| MSK1 | Compound 3 | pIC50: 7.2 (approx. 63 nM) | - | Covalent inhibitor with a 2-fluoro-5-chloropyrimidine core.[10] |
| ALK/EGFR | CHMFL-ALK/EGFR-050 | ALK: 2.5, EGFRL858R/T790M: 1.5 | H1975 cells: 17 | 2,4-diaminopyrimidine with a covalent acrylamide warhead.[11] |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process guided by SAR. For the 2-aminopyrimidine scaffold, key insights include:
-
Substitution at the 4-position: This position is critical for achieving selectivity. Different aniline substitutions, for example, can dramatically alter the kinase selectivity profile.
-
Substitution at the 2-position: Modifications at this position can enhance binding affinity and modulate physicochemical properties.
-
Substitution at the 5-position: The introduction of small substituents, such as a halogen, can improve potency. For instance, in a series of PAK1 inhibitors, the incorporation of a bromide at the 5-position of the pyrimidine core led to a significant increase in potency.[12]
-
Covalent Inhibition: The incorporation of a reactive group, such as an acrylamide, can lead to the formation of a covalent bond with a non-catalytic cysteine residue in the kinase active site. This strategy has been successfully employed to develop highly potent and durable inhibitors, such as CHMFL-ALK/EGFR-050.[11]
Experimental Protocols
The following protocols are representative of the methods used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of an inhibitor using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[13]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[13]
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare the kinase reaction mixture by adding the kinase, substrate, and assay buffer to each well of a 96-well plate.
-
Add the test compound at various concentrations (typically a 10-point serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Cell-Based Proliferation Assay
This protocol describes a method for assessing the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compound serially diluted in DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent growth inhibition for each compound concentration relative to the untreated control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
Western Blot for Downstream Target Phosphorylation
This functional assay measures the ability of an inhibitor to block the activity of its target kinase within a cellular context.
Objective: To assess the inhibition of kinase activity by measuring the phosphorylation status of a downstream substrate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
Imaging system
Procedure:
-
Culture the cells and treat them with the test compound at various concentrations for a specific duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
The 2-aminopyrimidine scaffold remains a highly valuable and versatile starting point for the design of potent and selective kinase inhibitors. The examples discussed in this guide, targeting diverse kinases such as Aurora kinases, Src/Abl, and EGFR, underscore the adaptability of this core structure. The efficacy of these inhibitors is a testament to the power of structure-based drug design and a deep understanding of the target biology. Future efforts in this area will likely focus on developing next-generation inhibitors that can overcome acquired resistance, as well as the design of multi-targeted inhibitors to address the complexity of cancer signaling networks. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of such novel chemical entities.
References
- 1. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
A Senior Application Scientist's Guide to Validating the Structure of 2-Chloro-N-ethylpyrimidin-4-amine Reaction Products
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the structure of reaction products derived from 2-Chloro-N-ethylpyrimidin-4-amine. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for selecting and integrating analytical techniques, ensuring the generation of unambiguous and trustworthy structural data.
The Strategic Importance of Structural Validation
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a valuable intermediate, primarily utilized in reactions involving nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is activated by the electron-withdrawing nature of the two ring nitrogens, making it a prime site for displacement by various nucleophiles (amines, thiols, alcohols, etc.).
However, the potential for side reactions, unexpected rearrangements, or substitution at other positions necessitates an analytical strategy that is not merely confirmatory but rigorously exclusionary. The core challenge is to prove, unequivocally, that the desired regiochemical outcome has been achieved. This guide compares the principal analytical methods—Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography—framing them within an integrated workflow for maximum confidence and efficiency.
Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction involves the displacement of the C2-chloride by a nucleophile (Nu). Validating the product structure means confirming the formation of the C2-Nu bond and the integrity of the rest of the molecule.
Caption: General SNAr reaction scheme for this compound.
A Comparative Analysis of Core Analytical Techniques
No single technique provides the complete picture. Structural validation relies on the synergistic interpretation of data from orthogonal methods. Here, we compare the strengths and limitations of the essential analytical toolkit.
| Technique | Primary Role | Strengths | Limitations | Ideal Use Case |
| Mass Spectrometry (MS) | Molecular Weight & Formula Determination | High sensitivity, requires minimal sample, provides elemental composition (HRMS).[2][3] | Does not distinguish between isomers, fragmentation can be complex.[4] | Rapid initial confirmation of reaction success (mass addition) and purity assessment via LC-MS. |
| NMR Spectroscopy | Definitive Connectivity & 3D Structure in Solution | Unambiguous determination of atomic connectivity, differentiates isomers, provides conformational insights.[5][6] | Lower sensitivity than MS, requires pure sample, can be complex to interpret. | The workhorse for structural elucidation of the purified product. |
| X-ray Crystallography | Absolute 3D Solid-State Structure | Provides an unambiguous, high-resolution 3D map of the molecule.[7][8] | Requires a high-quality single crystal, which can be difficult to obtain; structure may differ from solution state. | The "gold standard" for novel compounds, resolving ambiguity, or for high-impact publications. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Quick, non-destructive, good for identifying key functional groups (e.g., N-H, C=N).[9] | Provides limited information on the overall molecular skeleton; spectra can be crowded. | Quick check for the appearance/disappearance of functional groups post-reaction. |
Deep Dive into Methodologies and Data Interpretation
Mass Spectrometry: The First Line of Evidence
The initial step after a reaction is to confirm that a transformation has occurred. Low-resolution LC-MS is ideal for monitoring reaction progress, while high-resolution mass spectrometry (HRMS) provides the elemental composition needed for publication and registration.
Expert Insight: The key is to look for the expected mass shift. The mass of the product should equal the mass of the starting material minus the mass of a chlorine atom plus the mass of the incorporated nucleophile.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high mass accuracy.
-
Acquisition: Infuse the sample directly or via LC. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Compare the measured mass of the [M+H]⁺ ion to the calculated theoretical mass. A mass accuracy of <5 ppm is considered excellent confirmation of the elemental composition.
NMR Spectroscopy: The Architectural Blueprint
NMR is the most powerful tool for elucidating the precise structure in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for full validation.
Causality in Spectral Shifts: Upon successful substitution at C2, significant changes are expected in the NMR spectra compared to the starting material.
-
¹³C NMR: The most dramatic change will be observed for the C2 carbon. The resonance for this carbon will shift significantly depending on the newly attached atom (e.g., moving upfield if attached to a nitrogen compared to a chlorine).
-
¹H NMR: The chemical shift of the pyrimidine ring proton (H5) will be altered by the new C2 substituent. The signals for the N-ethyl group should remain largely consistent, confirming that this part of the molecule is unchanged.
Comparative NMR Data (Hypothetical Example: Reaction with Benzylamine)
| Assignment | This compound (Starting Material) | Product: N²-benzyl-N⁴-ethylpyrimidine-2,4-diamine | Rationale for Change |
| H5 (ring) | ~6.0 ppm, d | ~5.8 ppm, d | Altered electronic environment due to the C2-benzylamino group. |
| H6 (ring) | ~7.8 ppm, d | ~7.6 ppm, d | Minor change due to proximity to the reaction center. |
| -NH-CH₂- (ethyl) | ~3.4 ppm, q | ~3.4 ppm, q | Minimal change expected as it is distant from the C2 position. |
| -CH₃ (ethyl) | ~1.2 ppm, t | ~1.2 ppm, t | Minimal change expected. |
| -CH₂- (benzyl) | N/A | ~4.6 ppm, d | Appearance of new signal from the nucleophile. |
| C2 (ring) | ~162 ppm | ~160 ppm | Significant shift due to change from C-Cl to C-N bond. |
| C4 (ring) | ~164 ppm | ~163 ppm | Minor shift. |
Protocol: Acquiring a Full Suite of NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the highly pure product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard 1D proton spectrum. This confirms the presence of all expected proton signals and their integrations.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ sequence) to observe all carbon signals.
-
2D COSY: This experiment identifies proton-proton coupling networks, confirming the ethyl group (-CH₂- correlates with -CH₃) and the benzyl group protons.
-
2D HSQC: This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of C-H pairs.
-
2D HMBC: This is the critical experiment for proving long-range connectivity. Look for correlations from the ethyl -CH₂- protons to C4 and C5, and from the benzyl -CH₂- protons to C2, definitively proving the site of substitution.
X-ray Crystallography: The Final Arbiter
When NMR data is ambiguous or when absolute stereochemical proof is required, single-crystal X-ray diffraction provides the definitive answer.
Expert Insight: This technique is not a routine check but a powerful problem-solving tool. The primary challenge is not data collection but growing a diffraction-quality crystal.[7]
Protocol: Single-Crystal Growth and Analysis
-
Crystallization: Screen various solvents and solvent combinations (e.g., slow evaporation from ethanol, vapor diffusion of hexane into a dichloromethane solution). The goal is to grow a single crystal >0.1 mm in all dimensions.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam.[7]
-
Structure Solution & Refinement: The resulting diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined and refined.[8] The output is a 3D model of the molecule with precise bond lengths and angles, leaving no room for structural ambiguity.
An Integrated and Self-Validating Workflow
A trustworthy protocol is a self-validating one, where data from orthogonal techniques converge to support a single structural hypothesis. The following workflow represents an efficient and rigorous approach.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-ethylpyrimidin-4-amine
For professionals in drug development and chemical research, the responsible management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-Chloro-N-ethylpyrimidin-4-amine, a substituted pyrimidine derivative. The protocols herein are designed to provide clarity and ensure that every step, from initial handling to final disposal, is conducted with the highest degree of safety and scientific integrity. The fundamental principle is that no process should begin without a clear plan for the disposal of all potential waste streams.[1]
Hazard Assessment and Identification
A thorough understanding of a chemical's hazard profile is the first step in safe management. This compound is a chlorinated heterocyclic compound that presents several health risks. According to safety data, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] This hazard profile necessitates careful handling and designates it as a hazardous material requiring specialized disposal.
Table 1: Chemical and Hazard Identification Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 86443-51-8 | [3] |
| Molecular Formula | C6H8ClN3 | [3] |
| Molecular Weight | 157.6 g/mol | [3] |
| GHS Hazard Statements | H302, H315, H319, H332, H335 | [2][3] |
| Description of Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335) |[2][4][5] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, all handling and waste consolidation activities must be performed within a properly functioning chemical fume hood.[6] This primary engineering control minimizes the inhalation of dust or aerosols. The following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.[6][7]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile) of a suitable thickness. Inspect gloves for tears or punctures before each use.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[6] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[6]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA), as regulated by the U.S. Environmental Protection Agency (EPA).[8]
-
Hazardous Waste Determination: Due to its chemical nature as a halogenated organic compound and its documented toxicity, this compound must be treated as hazardous waste. While not specifically listed by name, it falls under the category of process wastes containing chlorinated compounds. Disposing of it as a non-hazardous chemical is a serious regulatory violation.
-
Waste Segregation: This is a critical step to ensure safe and efficient disposal.
-
Solid Waste: Unused or expired pure this compound, and any lab materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads), should be collected in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be segregated into a dedicated, properly vented, and chemically compatible container (e.g., glass or polyethylene).
-
Crucial Segregation Guideline: Do not mix this chlorinated waste stream with non-halogenated organic solvent waste.[6] Halogenated wastes require specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., HCl), a process that is incompatible with standard solvent incineration.
-
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for collecting and preparing this compound waste for final disposal by a licensed professional waste service.
1. Container Selection and Preparation:
- Choose a container that is chemically compatible with chlorinated compounds. Whenever possible, use the original manufacturer's container for surplus, unadulterated chemicals.[6]
- For waste mixtures or contaminated solids, use a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.
- Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.[9]
2. Labeling:
- Affix a hazardous waste tag to the container before adding the first drop of waste.[6]
- The label must clearly state:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The accumulation start date
- Associated hazards (e.g., "Toxic," "Irritant")
- The physical state (solid or liquid)
3. Waste Accumulation:
- Collect waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6]
- Keep the waste container securely closed at all times, except when adding waste.
- Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
4. Arranging for Disposal:
- Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department.
- Provide them with the necessary information from the waste tag to schedule a pickup.
- Waste must be disposed of through a licensed professional waste disposal service.[2]
Below is a workflow diagram illustrating the disposal decision process.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of an accidental release, the immediate priority is personal health and safety.[10]
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[4]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Decontaminate the surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood or poses an immediate threat):
-
Evacuate the immediate area. Alert all nearby personnel.[11]
-
If possible and safe to do so, close the door to the affected room to contain vapors.
-
Call your institution's emergency number or 911.[10]
-
Report the chemical name, location, and estimated quantity of the spill.
-
Remove any contaminated clothing immediately and use an emergency shower or eyewash station if there has been personal contact.[10][11] Do not attempt to clean up a major spill without assistance from trained emergency personnel.[10]
-
Regulatory Context
Adherence to these disposal protocols ensures compliance with key federal regulations designed to protect both laboratory personnel and the environment.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the hazards of chemicals in the workplace.[8][12] This guide serves as a component of that communication.
-
Environmental Protection Agency (EPA): The EPA, under the authority of RCRA, governs the entire lifecycle of hazardous waste from generation to disposal ("cradle to grave").[8][13] The waste characterization, labeling, and disposal procedures outlined here are based on RCRA requirements.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibilities of the scientific community.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. achmem.com [achmem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. needle.tube [needle.tube]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]
- 11. umanitoba.ca [umanitoba.ca]
- 12. osha.gov [osha.gov]
- 13. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 2-Chloro-N-ethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-Chloro-N-ethylpyrimidin-4-amine. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of research activities. This document is intended to be a primary resource for procedural guidance and operational planning.
Hazard Assessment and Risk Mitigation
This compound is a chlorinated pyrimidine derivative. While a comprehensive toxicological profile for this specific compound is not widely available, data from structurally similar compounds and available safety information indicate that it should be handled as a hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and inhalation of dust or aerosols.[1]
Hazard Identification Summary:
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
Source: Achmem[1]
Given these potential hazards, a thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize the risk of exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat | NIOSH-approved respirator (e.g., N95 or higher) |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Post-Reaction Workup and Purification | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Waste Handling and Disposal | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat | NIOSH-approved respirator if outside a fume hood |
Causality of PPE Choices:
-
Eye and Face Protection: The combination of splash goggles and a face shield is crucial to protect against both direct splashes and volatile aerosols, which can cause serious eye irritation.[2][3]
-
Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against skin contact. Nitrile is recommended for its resistance to a broad range of chemicals. In the event of a splash, the outer glove can be removed and replaced without compromising the inner layer of protection.
-
Body Protection: A chemical-resistant lab coat is essential to prevent contamination of personal clothing and subsequent skin exposure.
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling dust or aerosols, a NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood.[2][3] All operations involving the potential for generating aerosols or vapors must be conducted within a fume hood.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical for minimizing risk during the handling of this compound. The following diagram and protocol outline the recommended sequence of operations.
Caption: Safe Handling Workflow for this compound
Detailed Protocol:
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.
-
Assemble and inspect all required PPE as detailed in the table above.
-
Ensure that a chemical spill kit and emergency eyewash station/safety shower are readily accessible.
-
-
Weighing and Solution Preparation:
-
Don all required PPE before entering the designated work area.
-
Perform all weighing and transfer operations of the solid compound within the fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
When dissolving the compound, add the solvent slowly and in a controlled manner to prevent splashing.
-
Keep the container securely capped when not in use.
-
-
Reaction and Workup:
-
Set up all reaction apparatus within the chemical fume hood.
-
Maintain proper ventilation throughout the experiment.
-
Monitor the reaction for any signs of unexpected reactivity.
-
Conduct all post-reaction workup and purification steps within the fume hood.
-
-
Decontamination and Disposal:
-
All glassware and equipment that have come into contact with the compound must be decontaminated. A triple rinse with a suitable solvent is recommended. The first rinse should be collected as hazardous waste.
-
All waste containing this compound, including contaminated PPE and unused compound, must be treated as hazardous waste.
-
Segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.[4][5]
-
Collect all waste in clearly labeled, sealed containers. The label should include "Hazardous Waste: Halogenated Organic Compound" and the chemical name.
-
Dispose of all waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[2][3]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spill:
-
Minor Spill (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Major Spill: Evacuate the immediate area and alert others. Contact your institution's emergency response team.
-
Storage and Handling Precautions
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[6]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Avoid the formation of dust and aerosols during handling.[2][3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
